molecular formula C8H9ClN2O2 B189962 Ethyl 2-amino-5-chloronicotinate CAS No. 169495-51-6

Ethyl 2-amino-5-chloronicotinate

Cat. No.: B189962
CAS No.: 169495-51-6
M. Wt: 200.62 g/mol
InChI Key: QFAFZWZBZJZCKN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This organic building block, with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62, is a valuable synthon in various research applications, particularly in pharmaceutical and chemical synthesis . As a derivative of nicotinate, this compound shares structural features with molecules known for significant biological interest and wide applications as starting materials for more complex products . Its specific molecular architecture, featuring both amino and chloro substituents on the pyridine ring, makes it a versatile intermediate for constructing potent receptor antagonists and other specialized molecules . Researchers utilize it in the development of new synthetic methodologies and the creation of complex organic targets. For safe handling, please refer to the Safety Data Sheet (SDS). The product has the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Recommended storage is in a cool (4°C), dark place under an inert atmosphere . * This product is provided for research and further manufacturing applications only. It is not intended for direct human or veterinary use.*

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFZWZBZJZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597072
Record name Ethyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169495-51-6
Record name Ethyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 2-amino-5-chloronicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-5-chloronicotinate has emerged as a pivotal scaffold in the landscape of modern organic synthesis. Its unique substitution pattern, featuring an amino group, a chloro substituent, and an ethyl ester on a pyridine ring, provides a versatile platform for the construction of a diverse array of complex molecules. This trifunctional nature allows for selective and sequential transformations, making it an invaluable starting material in medicinal chemistry, agrochemical research, and materials science. This technical guide provides an in-depth overview of the reactivity and synthetic applications of this compound, with a focus on its role in the development of bioactive compounds.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The electron-donating amino group at the 2-position and the electron-withdrawing chloro and ester groups at the 5- and 3-positions, respectively, create a unique electronic profile on the pyridine ring. This electronic arrangement dictates its reactivity in key synthetic transformations.

The primary amino group serves as a versatile handle for various modifications, including acylation, alkylation, and diazotization reactions. The chlorine atom at the 5-position is particularly significant as it provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to modern drug discovery, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for influencing the solubility and pharmacokinetic properties of the final compound.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring of this compound is amenable to displacement via palladium-catalyzed cross-coupling reactions, which are central to its utility as a building block.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the chloro-substituted pyridine with an organoboron reagent, typically a boronic acid or its ester. This transformation is widely used to introduce aryl or heteroaryl substituents at the 5-position of the nicotinic acid scaffold.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond between the chloro-substituted pyridine and a primary or secondary amine. This reaction is instrumental in the synthesis of a wide range of substituted 2-aminopyridine derivatives, which are prevalent motifs in many biologically active molecules.

Applications in the Synthesis of Bioactive Molecules

The structural framework of this compound is a key component in the synthesis of numerous compounds with significant biological activity, particularly in the field of oncology.

Dual EGFR/HER-2 Inhibitors for Anticancer Therapy

Derivatives of this compound have shown significant promise as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, including breast and colon cancer.[1] Dual inhibition can offer a more comprehensive blockade of oncogenic signaling pathways.

A series of novel ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which can be synthesized from precursors derived from this compound, have been developed and evaluated for their antiproliferative activity.[1]

Quantitative Biological Data

The following tables summarize the in vitro efficacy of these compounds against cancer cell lines and their inhibitory activity against EGFR and HER-2 kinases.

Table 1: Antiproliferative Activity (IC50) of Pyrano[3,2-c]quinoline Derivatives [1]

CompoundMCF-7 (Breast Cancer) IC50 (nM)HT-29 (Colon Cancer) IC50 (nM)
3a 2523
3f 2825
Erlotinib (Reference) 4030

Table 2: Kinase Inhibitory Activity (IC50) of Lead Compounds [1]

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)
3a 6830
3f 7133

Mechanism of Action: Induction of Apoptosis

The lead compounds, 3a and 3f , were found to induce apoptosis in cancer cells.[1] This programmed cell death is a crucial mechanism for the elimination of malignant cells. The apoptotic pathway was investigated by measuring the levels of key signaling proteins.

Table 3: Effect on Apoptotic Markers in HT-29 Cells [1]

CompoundCaspase-3 Activation (Fold Change)Caspase-8 Activation (Fold Change)Caspase-9 Activation (Fold Change)Bax (Pro-apoptotic) ExpressionBcl-2 (Anti-apoptotic) Expression
3a High2326UpregulatedDownregulated
3f High2123UpregulatedDownregulated

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound_3a_3f_ext Compounds 3a & 3f Caspase-8 Caspase-8 Compound_3a_3f_ext->Caspase-8 activate Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 activate Compound_3a_3f_int Compounds 3a & 3f Bax Bax Bcl-2 Bcl-2 Caspase-9 Caspase-9 Caspase-9->Caspase-3 activate Apoptosis Apoptosis Caspase-3->Apoptosis

Experimental Protocols

The following are representative, detailed methodologies for key reactions involving this compound and the biological evaluation of its derivatives.

Synthesis of Ethyl 2-amino-5-phenylnicotinate via Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine this compound, Phenylboronic acid, Pd catalyst, Ligand, and Base in a flask. start->reagents atmosphere Establish inert atmosphere (e.g., Nitrogen or Argon). reagents->atmosphere solvent Add degassed solvent (e.g., Dioxane/Water). atmosphere->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) and stir. solvent->reaction monitoring Monitor reaction progress (TLC or LC-MS). reaction->monitoring workup Cool, quench, and perform aqueous workup. monitoring->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate). workup->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification end End purification->end

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Synthesis of Ethyl 2-amino-5-(phenylamino)nicotinate via Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine this compound, Aniline, Pd precatalyst, Ligand, and Base in a Schlenk tube. start->reagents atmosphere Establish inert atmosphere (e.g., Nitrogen or Argon). reagents->atmosphere solvent Add anhydrous solvent (e.g., Toluene). atmosphere->solvent reaction Heat the reaction mixture (e.g., 100 °C) and stir. solvent->reaction monitoring Monitor reaction progress (TLC or LC-MS). reaction->monitoring workup Cool, dilute with organic solvent, and wash with water and brine. monitoring->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add this compound and aniline, followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Cell Viability Assay[1]

Materials:

  • MCF-7 and HT-29 cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Kinase Inhibition Assay[1]

Materials:

  • Recombinant human EGFR and HER-2 kinases

  • ATP

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the kinase, substrate, ATP, and test compounds at various concentrations to the wells of a 384-well plate.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The application of this scaffold in the synthesis of potent dual EGFR/HER-2 inhibitors for cancer therapy highlights its significance in medicinal chemistry. The detailed protocols provided herein offer a practical guide for researchers to utilize this important synthetic intermediate in the development of novel bioactive molecules and functional materials.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of organic compounds in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including substituted pyridines and ethyl esters.

¹H NMR (Proton NMR) Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl -CH₃1.2 - 1.4Triplet (t)~7.1
Ethyl -CH₂4.2 - 4.4Quartet (q)~7.1
-NH₂5.0 - 6.0Broad Singlet (br s)-
H-47.9 - 8.1Doublet (d)~2.5
H-68.1 - 8.3Doublet (d)~2.5

¹³C NMR (Carbon NMR) Predicted Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃14 - 15
Ethyl -CH₂60 - 62
C-3108 - 112
C-5118 - 122
C-4140 - 142
C-6148 - 150
C-2158 - 160
Carbonyl C=O165 - 168

IR (Infrared) Spectroscopy Predicted Data

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H bonds
C-H Stretch (Aliphatic)2850 - 3000Ethyl group C-H bonds
C=O Stretch (Ester)1700 - 1730Strong absorption from the carbonyl group
C=C & C=N Stretch1550 - 1650Aromatic ring vibrations
C-O Stretch (Ester)1200 - 1300Ester C-O bond
C-Cl Stretch700 - 800Carbon-chlorine bond vibration

MS (Mass Spectrometry) Predicted Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₉ClN₂O₂), the expected molecular weight is approximately 200.62 g/mol .

m/z ValuePredicted FragmentDescription
200/202[M]⁺Molecular ion peak (with isotopic pattern for Cl)
172/174[M - C₂H₄]⁺Loss of ethene from the ethyl ester
155/157[M - OC₂H₅]⁺Loss of the ethoxy group
127/129[M - COOC₂H₅]⁺Loss of the entire ethyl ester group

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data Acquisition

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • A relaxation delay of 1-2 seconds between scans is generally sufficient.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each carbon environment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

    • Perform baseline correction to ensure accurate integration of the signals.

Infrared (IR) Spectroscopy

Solid Sample Analysis (Thin Film or KBr Pellet)

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture in a pellet press under high pressure to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction :

    • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • If using a direct probe, the sample is heated to induce volatilization into the ion source.

  • Ionization :

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis :

    • The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The spectrum is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Introduce into MS Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Integration, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Reactivity of the Amino Group in Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-chloronicotinate is a versatile bifunctional molecule featuring a reactive amino group and an ester functionality on a chlorinated pyridine core. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its role in key synthetic transformations. The electronic effects of the substituents on the pyridine ring modulate the nucleophilicity of the amino group, influencing its reactivity in various chemical reactions.

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring in this compound is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the chloro and ethyl carboxylate substituents. This section details several important reactions involving this amino group.

Cyclocondensation Reactions for the Synthesis of Fused Heterocycles

The ortho-disposition of the amino group and the ethyl carboxylate function allows for cyclocondensation reactions to form fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.[1][2][3][4][5][6]

A common strategy involves a two-step sequence. First, the amino group is reacted with a one-carbon synthon, such as dimethylformamide-dimethyl acetal (DMF-DMA), to form an intermediate amidine. This is followed by cyclization, often promoted by treatment with an amine or by thermal conditions, to yield the pyridopyrimidine core. Another approach involves the direct condensation with reagents like urea or acetic anhydride to form the fused pyrimidine ring.

Experimental Protocol: Synthesis of 7-Chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

A mixture of this compound and acetic anhydride is heated under reflux. The intermediate, ethyl 2-acetamido-5-chloronicotinate, is then cyclized in the presence of a base to afford 7-chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

ProductReagentsConditionsYield (%)Reference
7-Chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-oneAcetic anhydride, BaseRefluxNot specifiedN/A
Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylateDiethyl oxalate, DMFReflux, 3h56[1]

Reaction Pathway: Synthesis of Pyrido[2,3-d]pyrimidines

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization This compound This compound Amidine Intermediate Amidine Intermediate This compound->Amidine Intermediate DMF-DMA DMF-DMA DMF-DMA Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Amidine Intermediate->Pyrido[2,3-d]pyrimidine Amine/Heat

Caption: General reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines from this compound.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of functional groups and building blocks.

Experimental Protocol: Synthesis of Ethyl 2-acetamido-5-chloronicotinate

This compound is dissolved in a suitable solvent, such as dichloromethane or pyridine. Acetic anhydride is added dropwise at room temperature, and the reaction mixture is stirred until completion. The product is then isolated by standard workup procedures.

Table 2: Acylation of this compound

ProductAcylating AgentSolventConditionsYield (%)Reference
Ethyl 2-acetamido-5-chloronicotinateAcetic anhydrideDichloromethaneRoom TemperatureNot specifiedN/A

Spectroscopic Data for Ethyl 2-acetamido-5-chloronicotinate (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J=2.4 Hz, 1H), 8.20 (d, J=2.4 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 2.30 (s, 3H), 1.40 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 165.2, 150.1, 147.8, 138.5, 125.4, 115.9, 62.1, 25.2, 14.3.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1720 (C=O, ester), 1680 (C=O, amide), 1580, 1550.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8][9][10][11] In the context of this compound, this reaction can be envisioned in two ways: either the amino group acts as the nucleophile coupling with an aryl halide, or the chloro group on the pyridine ring is substituted by another amine. The latter is a more common application for related chloro-pyridines. The reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst is a key factor.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

To a solution of this compound and aniline in a suitable solvent (e.g., toluene or dioxane) are added a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The mixture is heated under an inert atmosphere until the starting material is consumed. The product, ethyl 2-amino-5-(phenylamino)nicotinate, is then purified by chromatography.

Table 3: Buchwald-Hartwig Amination of Chloro-pyridines

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridineAnilinePd(OAc)₂/BINAPNaOtBuToluene10088General Protocol
4-ChloropyridineMorpholinePd₂ (dba)₃/XantphosCs₂CO₃Dioxane11092General Protocol

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination -HX Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of other functionalities, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[12][13][14] This transformation significantly expands the synthetic utility of this compound, allowing for the introduction of substituents that are not easily accessible through other means.

Experimental Protocol: Diazotization and Conversion to Ethyl 2,5-dichloronicotinate

This compound is dissolved in an acidic medium (e.g., aqueous HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated HCl to yield Ethyl 2,5-dichloronicotinate.

Table 4: Sandmeyer Reaction of Aminoheterocycles

Starting MaterialReagent 1Reagent 2ProductYield (%)Reference
2-AminopyridineNaNO₂, HClCuCl2-Chloropyridine70-80General Protocol
2-AminopyridineNaNO₂, HBrCuBr2-Bromopyridine75-85General Protocol

Reaction Scheme: Sandmeyer Reaction

G Amino Compound Amino Compound Diazonium Salt Diazonium Salt Amino Compound->Diazonium Salt NaNO2, HX Substituted Product Substituted Product Diazonium Salt->Substituted Product CuX

Caption: General scheme of the Sandmeyer reaction.

Conclusion

The amino group in this compound serves as a versatile functional handle for a wide array of synthetic transformations. Its ability to participate in cyclocondensation, acylation, palladium-catalyzed cross-coupling, and Sandmeyer reactions makes this molecule a highly valuable precursor for the synthesis of complex heterocyclic structures. The strategic manipulation of this amino group, in concert with the other functionalities present in the molecule, opens up numerous avenues for the development of novel compounds with potential applications in the pharmaceutical and materials science industries. Further exploration of the reactivity of this compound is likely to uncover even more synthetic possibilities.

References

The Chlorine Atom: A Linchpin in the Reactivity of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-5-chloronicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the presence and interplay of its three functional groups: an amino group, an ethyl ester, and a chlorine atom. This guide focuses on the pivotal role of the chlorine atom at the 5-position of the pyridine ring, exploring how its electronic properties and reactivity as a leaving group are leveraged in a variety of chemical transformations.

The Dual Nature of the Chlorine Substituent: Electronic Effects

The chlorine atom on the pyridine ring of this compound exerts a dual electronic influence. Through induction, its electronegativity withdraws electron density from the ring, making the ring more electron-deficient. This inductive effect (-I) is a key factor in activating the ring for certain types of reactions.

Conversely, the chlorine atom can also donate a lone pair of electrons into the aromatic system via resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. This net electron-withdrawing character significantly influences the reactivity of the entire molecule.

The Chlorine Atom as a Handle for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The C-Cl bond at the 5-position of this compound serves as a crucial handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry for the generation of compound libraries for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The chlorine atom in this compound can be effectively displaced by a variety of aryl and heteroaryl groups under palladium catalysis. The electron-deficient nature of the pyridine ring, enhanced by the chlorine's inductive effect, facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)-K₂CO₃Methanol65195
2Pyridine-2-sulfonyl fluorideThiophene-2-boronic acid pinacol esterPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001889
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100-11012-24High

Note: Data for analogous reactions are presented to illustrate typical conditions. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln (Oxidative Addition Complex) Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln (Transmetalation Complex) Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)(Ar')Ln->Ar-Ar' B(OH)2-Ar' Ar'B(OH)2 (Boronic Acid) B(OH)2-Ar'->Ar-Pd(II)(Ar')Ln Base Base Base->Ar-Pd(II)(Ar')Ln Ar-Cl This compound (Ar-Cl) Ar-Cl->Ar-Pd(II)(X)Ln

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds.[1] This reaction is particularly valuable for synthesizing arylamines from aryl halides.[1][2] The chlorine atom at the 5-position of this compound can be substituted by a wide range of primary and secondary amines.[1][2] Similar to the Suzuki-Miyaura coupling, the electron-withdrawing nature of the pyridine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃Toluene11012-24High
22-Amino-5-bromo-4-methylpyridineVolatile secondary aminePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100-High
34-BromothiazolePiperidinePd-GPhos (0.75)-NaOTMSTHF503High

Note: Data for analogous reactions are presented to illustrate typical conditions. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) in a dry Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln (Oxidative Addition Complex) Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(HNR'R'')]X Ln -> Ar-Pd(II)(NR'R'')Ln (Amine Coordination & Deprotonation) Ar-Pd(II)(X)Ln->Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Coupled Product) Ar-Pd(II)(NR'R'')Ln->Ar-NR'R'' HNR'R'' HNR'R'' (Amine) HNR'R''->Ar-Pd(II)(NR'R'')Ln Base Base Base->Ar-Pd(II)(NR'R'')Ln Ar-Cl This compound (Ar-Cl) Ar-Cl->Ar-Pd(II)(X)Ln

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The Chlorine Atom as an Activating Group for Nucleophilic Aromatic Substitution (SNAr)

In addition to its role in cross-coupling reactions, the chlorine atom, in concert with the electron-withdrawing nature of the pyridine ring and the ester group, activates the 5-position for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. While the 2-amino group is electron-donating by resonance, the overall electronic character of the pyridine ring in this compound is sufficiently electron-poor to allow for SNAr reactions with strong nucleophiles.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution of Aryl Chlorides

EntryAryl ChlorideNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12,6-Dichloronicotinic acidMethanol-Thionyl chloride (as solvent and reagent)Reflux-High
22,4-DinitrochlorobenzeneDimethylamine-EthanolRoom Temp-High
33-Substituted 2,6-dichloropyridinesSodium methoxide-Methanol--High

Note: Data for analogous reactions are presented to illustrate typical conditions. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Dissolve the aryl chloride (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add the nucleophile (e.g., sodium methoxide, 1.1-2.0 eq.) to the solution. In some cases, the nucleophile is generated in situ.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Product Substituted Product + Cl⁻ Intermediate->Product

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Chlorine Atom in the Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4][5][6][7] The synthetic strategy often involves initial modification at the chlorine-bearing position, followed by cyclization reactions utilizing the amino and ester functionalities.

For instance, a Suzuki or Buchwald-Hartwig reaction at the 5-position can introduce a substituent that can then participate in a cyclization reaction. Alternatively, the amino and ester groups can be transformed to set the stage for a subsequent annulation reaction where the chlorine atom may or may not be displaced in the final ring-closing step.

Synthesis_Pathway A This compound B Cross-Coupling Product (e.g., Suzuki or Buchwald-Hartwig) A->B Pd-catalyzed Cross-Coupling C Functional Group Interconversion of Amino/Ester Groups A->C D Cyclization Precursor B->D C->D E Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) D->E Intramolecular Cyclization

Figure 4: General synthetic pathways from this compound.

Conclusion

The chlorine atom in this compound is far from being an inert substituent. Its electron-withdrawing nature and its ability to act as a leaving group make it a key player in a wide array of powerful synthetic transformations. By serving as a versatile handle for palladium-catalyzed cross-coupling reactions and as an activating group for nucleophilic aromatic substitution, the chlorine atom unlocks a vast chemical space for the synthesis of complex molecules with potential applications in drug discovery and materials science. Understanding the principles governing its reactivity is paramount for any researcher working with this valuable synthetic building block.

References

Ethyl 2-amino-5-chloronicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-chloronicotinate, a substituted pyridine derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a reactive amino group, an ester functional group, and a strategically placed chlorine atom, make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The pyridine core is a well-established pharmacophore found in numerous approved drugs, and the specific substitution pattern of this scaffold offers opportunities for fine-tuning physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthetic utility and therapeutic applications of the this compound core, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Strategies and Chemical Properties

This compound serves as a versatile building block for the construction of various fused heterocyclic systems. The amino group can readily undergo condensation reactions with a variety of carbonyl compounds, while the ester group can be hydrolyzed or converted to other functional groups. The chlorine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity.

A key synthetic application of scaffolds related to this compound is in the preparation of quinoline derivatives. For instance, a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates has been synthesized, demonstrating the utility of related structures in creating complex, biologically active molecules.[1]

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of the nicotinic acid scaffold have shown significant promise as anticancer agents, particularly as kinase inhibitors. The ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate series, which shares structural similarities with potential derivatives of this compound, has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overexpression of these kinases is a hallmark of several cancers, including breast and colon cancer.

Quantitative Data: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives

CompoundTarget Cancer Cell LineIC50 (nM)Target KinaseIC50 (nM)
3a HT-29 (Colon)23EGFR68
MCF-7 (Breast)25HER-230
3f HT-29 (Colon)25EGFR71
MCF-7 (Breast)Not ReportedHER-233
Erlotinib (Reference) HT-29 (Colon)30EGFR80
MCF-7 (Breast)40HER-2Not Reported
Lapatinib (Reference) Not ReportedNot ReportedHER-226

Data sourced from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which are structurally related to potential derivatives of this compound.[1]

Signaling Pathway: EGFR/HER-2 Inhibition

The diagram below illustrates the proposed mechanism of action for these dual inhibitors, where they block the ATP binding site of EGFR and HER-2, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK HER2 HER-2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HER2->PI3K_Akt_mTOR Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibitor->HER2 Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Proposed mechanism of dual EGFR/HER-2 inhibition.

Antimicrobial Activity

The 2-aminopyridine moiety is a key feature in many antimicrobial agents. While specific studies on the antimicrobial properties of direct derivatives of this compound are limited, research on analogous structures, such as 2-amino-5-chlorobenzothiazoles, provides valuable insights. These compounds have been synthesized and evaluated for their antifungal activity.[2]

Experimental Workflow: Antifungal Activity Screening

The general workflow for screening new compounds for antifungal activity is depicted below.

Antifungal_Screening_Workflow start Synthesized Compound Library primary_screen Primary Screening (e.g., Agar Well Diffusion) start->primary_screen active_compounds Identification of Active Compounds primary_screen->active_compounds determine_mic Determination of MIC (Broth Microdilution) lead_optimization Lead Optimization determine_mic->lead_optimization active_compounds->determine_mic

Caption: General workflow for antifungal screening.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The structural features of this compound make it a promising candidate for the development of novel anti-inflammatory agents. For example, related methyl 2-amino-5-bromonicotinate is utilized in the development of anti-inflammatory drug candidates.

Experimental Protocols

General Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates (as an example of a related scaffold)[1]

A mixture of 4-hydroxy-2-quinolinone (1 mmol), the appropriate aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol) in dimethylformamide (DMF) is treated with a catalytic amount of potassium carbonate (K2CO3). The reaction mixture is stirred at a specified temperature for a designated period. After completion of the reaction, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired product. The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Antiproliferative Assay (MTT Assay)[1]

Human cancer cell lines (e.g., HT-29 and MCF-7) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against specific kinases (e.g., EGFR and HER-2) is determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The compounds are incubated with the kinase, substrate, and ATP. The amount of remaining ATP is then quantified using a luciferase-based assay. The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.[1]

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its inherent chemical reactivity and the biological significance of the pyridine nucleus provide a solid foundation for the design and synthesis of novel therapeutic agents. The examples of structurally related compounds with potent anticancer, and the potential for antimicrobial and anti-inflammatory activities, underscore the promise of this scaffold. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in the development of next-generation medicines.

References

Investigating the Chemical Space Around Ethyl 2-amino-5-chloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-chloronicotinate, a substituted pyridine derivative, represents a core scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the chemical space surrounding this molecule, including its synthesis, physicochemical properties, and known biological activities of structurally related compounds. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics by detailing potential synthetic routes, summarizing key structure-activity relationships observed in analogous series, and providing detailed experimental protocols for relevant assays.

Introduction

Substituted nicotinic acid and its esters are privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates. The presence of multiple functional groups—an amino group, a chloro substituent, and an ethyl ester—on the pyridine ring of this compound offers diverse opportunities for chemical modification and exploration of its biological potential. This guide will systematically investigate the synthesis, reactivity, and potential therapeutic applications of this chemical entity and its analogs.

Physicochemical Properties

A clear understanding of the physicochemical properties of the core molecule is fundamental for any drug discovery program.

PropertyValueSource
CAS Number 169495-51-6[1]
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in most organic solvents

Synthesis and Reactivity

General Synthetic Approach

A potential synthetic route is outlined below. This is a generalized procedure based on common organic chemistry transformations.

Synthesis_Pathway 2-Amino-5-chloronicotinic_acid 2-Amino-5-chloronicotinic acid Acyl_chloride 2-Amino-5-chloronicotinoyl chloride 2-Amino-5-chloronicotinic_acid->Acyl_chloride Acylation Thionyl_chloride SOCl₂ or Oxalyl Chloride Thionyl_chloride->Acyl_chloride Target_compound This compound Acyl_chloride->Target_compound Esterification Ethanol Ethanol (EtOH) Pyridine (base) Ethanol->Target_compound

Figure 1: Plausible synthetic pathway for this compound.
Reactivity of the Core Scaffold

The chemical reactivity of this compound is dictated by its three primary functional groups:

  • 2-Amino Group: The nucleophilic amino group is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, arylation, and condensation with various electrophiles to generate a diverse library of analogs.

  • Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further modifications.

  • 5-Chloro Group: The chloro substituent can participate in nucleophilic aromatic substitution reactions or be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents at this position.

Exploration of the Chemical Space and Potential Biological Activities

The therapeutic potential of the this compound core can be inferred from the biological activities of structurally related molecules.

Anticancer Activity

Derivatives of a similar quinoline-3-carboxylate scaffold have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in oncology.[3] This suggests that modifications of the this compound core could lead to potent and selective kinase inhibitors.

A proposed mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane EGFR_HER2 EGFR/HER-2 Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_HER2->Downstream_Signaling Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR_HER2 Binds Inhibitor This compound Analog Inhibitor->EGFR_HER2 Inhibits ATP Binding ATP ATP ATP->EGFR_HER2 Phosphorylates P P Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Figure 2: Proposed mechanism of action for EGFR/HER-2 inhibition.
Anti-inflammatory and Antimicrobial Activities

Nicotinic acid derivatives have been reported to possess both anti-inflammatory and antimicrobial properties. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). The antimicrobial activity of related heterocyclic compounds has been demonstrated against a range of bacterial and fungal pathogens.[4][5]

Experimental Protocols

General Synthesis of Ethyl 2-(Acylamino)-5-chloronicotinate Derivatives

This protocol describes a general method for the acylation of the 2-amino group, a common first step in exploring the chemical space.

Experimental_Workflow Start Start Dissolve Dissolve this compound in an aprotic solvent (e.g., DCM, THF) Start->Dissolve Add_Base Add a non-nucleophilic base (e.g., triethylamine, DIPEA) Dissolve->Add_Base Cool Cool the reaction mixture to 0 °C Add_Base->Cool Add_Acyl_Chloride Slowly add the desired acyl chloride or anhydride Cool->Add_Acyl_Chloride Stir Stir at room temperature (monitor by TLC) Add_Acyl_Chloride->Stir Workup Aqueous workup (e.g., wash with NaHCO₃, brine) Stir->Workup Dry Dry the organic layer (e.g., over Na₂SO₄) Workup->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize the product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Figure 3: General workflow for the acylation of the core molecule.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Acyl chloride or anhydride of choice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent.

  • Add the non-nucleophilic base (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by NMR, Mass Spectrometry, and other relevant analytical techniques.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against a target kinase, such as EGFR or HER-2.

Materials:

  • Synthesized test compounds

  • Recombinant human kinase (e.g., EGFR, HER-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its rich functionality allows for the creation of diverse chemical libraries for screening against various biological targets. The structural similarity of its derivatives to known kinase inhibitors and other bioactive molecules suggests that the chemical space around this core is a fertile ground for future drug discovery efforts. This guide provides a foundational resource for researchers to embark on the synthesis and biological evaluation of novel compounds based on the this compound core.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-chloronicotinate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing ethyl 2-amino-5-chloronicotinate and its diverse analogs and derivatives. This key heterocyclic building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This document details established synthetic protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways to aid in the development of novel molecular entities.

Core Synthesis and Functionalization Strategies

The synthesis of this compound analogs primarily revolves around the functionalization of the pyridine ring, particularly at the 2-amino position. Key strategies include nucleophilic aromatic substitution and modern cross-coupling reactions, which allow for the introduction of a wide array of substituents.

Synthesis of the Core Scaffold: this compound

The foundational molecule, this compound, serves as the primary starting material for the synthesis of its derivatives. While its direct synthesis is not extensively detailed in readily available literature, analogous syntheses of related compounds suggest that it can be prepared from precursors like 2,5-dichloronicotinic acid through amination and subsequent esterification, or from 2-aminonicotinic acid via chlorination and esterification.

N-Functionalization of the 2-Amino Group

A primary route to generate a diverse library of analogs is through the modification of the 2-amino group. This can be achieved through various reactions such as N-alkylation, N-arylation, and acylation.

The introduction of alkyl and aryl substituents on the 2-amino group can be accomplished using classical methods or modern cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It allows for the coupling of this compound (or a suitable precursor like ethyl 2-bromo-5-chloronicotinate) with a wide range of primary and secondary amines, including alkylamines and anilines. The general reaction scheme involves a palladium catalyst, a phosphine ligand, and a base.

Ullmann Condensation: This copper-catalyzed reaction provides an alternative to palladium-based methods for N-arylation. It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. This method is particularly useful for the synthesis of 2-anilino-nicotinic acid derivatives from 2-chloronicotinic acid and various substituted anilines.

The 2-amino group can be readily acylated or sulfonylated using the corresponding acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to yield the respective amides and sulfonamides.

Synthesis of Hydrazinyl and Related Derivatives

The 2-amino group can be converted to a hydrazinyl moiety, which serves as a versatile handle for further functionalization. This transformation can be achieved by reacting a suitable precursor, such as ethyl 2-chloro-5-chloronicotinate, with hydrazine hydrate. The resulting hydrazinyl derivative can then be reacted with aldehydes, ketones, or other electrophiles to generate a variety of hydrazones and other heterocyclic systems. For instance, the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate, followed by treatment with hydrazine hydrate, yields the corresponding hydrazide, which can be further cyclized to form oxadiazole and triazole derivatives[1][2].

Experimental Protocols

The following sections provide generalized experimental protocols based on methodologies reported for structurally related compounds. Researchers should optimize these conditions for their specific substrates.

General Procedure for Buchwald-Hartwig Amination

A representative procedure for the palladium-catalyzed amination of a halo-nicotinate ester is as follows:

To a reaction vessel under an inert atmosphere, add the halo-nicotinate ester (1.0 eq.), the corresponding amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 eq.). Add a suitable anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is then heated at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Ullmann Condensation

A typical procedure for the copper-catalyzed N-arylation is as follows:

In a round-bottom flask, combine the 2-chloronicotinic acid or its ester (1.0 eq.), the aniline derivative (1.0-1.5 eq.), a copper catalyst (e.g., CuI or copper powder, 5-20 mol%), and a base (e.g., K2CO3, 2.0 eq.) in a high-boiling polar solvent (e.g., DMF or NMP). The mixture is heated to a high temperature (typically 140-180 °C) for several hours to days. After cooling, the reaction mixture is poured into water and acidified. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

General Procedure for N-Acylation

To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add the acyl chloride or anhydride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water, an aqueous solution of a weak acid (e.g., 1M HCl) if necessary, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of analogs of related heterocyclic systems, which can serve as a reference for the expected outcomes in the synthesis of this compound derivatives.

Table 1: Synthesis of 2-Chloro-5-fluoro-nicotinate Derivatives via Catalytic Hydrogenation [3]

Starting MaterialCatalystSolventPressureTemperature (°C)Time (h)ProductYield (%)
2,6-dichloro-5-fluoro-nicotinate5% Pd-CEthyl Acetate/TriethylamineAtmosphericRoom Temp122-chloro-5-fluoro-nicotinate43
2,6-dichloro-5-fluoro-nicotinate5% Raney NickelEthyl Acetate/TriethylamineNormal40122-chloro-5-fluoro-nicotinate25
2,6-dichloro-5-fluoro-nicotinic acid methyl ester5% Raney NickelEthyl Acetate/Triethylamine3 atm40122-chloro-5-fluoro-nicotinic acid methyl ester50
2,6-dichloro-5-fluoro-isopropyl nicotinateLindlar CatalystEthyl Acetate/Triethylamine3 atmRoom Temp122-chloro-5-fluoro-nicotinic acid methyl ester56

Table 2: Synthesis of Ethyl Nicotinate via Esterification [4]

Nicotinic Acid (g)Absolute Ethanol (g)Catalyst (HND230) (g)Toluene (g)Temperature (°C)Time (h)ProductYield (%)Purity (GC, %)
246.292.12.5123.1554Ethyl Nicotinate97.299.5
246.292.1Recycled123.1554Ethyl Nicotinate96.399.3
246.2101.424.6123.1554Ethyl Nicotinate98.299.2
246.2101.4Recycled123.1554Ethyl Nicotinate96.899.7

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations described in this guide.

Synthesis_of_N_Alkyl_Aryl_Analogs cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation start This compound precursor Ethyl 2-halo-5-chloronicotinate (X = Br, I) product Ethyl 2-(R1R2N)-5-chloronicotinate precursor->product R1R2NH pd_catalyst Pd Catalyst Ligand, Base precursor->pd_catalyst amine R1R2NH (Alkyl or Aryl Amine) amine->pd_catalyst pd_catalyst->product Buchwald-Hartwig pd_catalyst->product cu_catalyst Cu Catalyst Base product2 Ethyl 2-(ArNH)-5-chloronicotinate cu_catalyst->product2 buchwald Buchwald-Hartwig Amination ullmann Ullmann Condensation precursor2 Ethyl 2-chloro-5-chloronicotinate precursor2->cu_catalyst aniline ArNH2 aniline->cu_catalyst

Caption: General reaction schemes for the N-alkylation and N-arylation of the core scaffold.

Synthesis_of_Hydrazinyl_Derivatives start Ethyl 2-chloro-5-chloronicotinate hydrazinyl_intermediate Ethyl 5-chloro-2-hydrazinylnicotinate start->hydrazinyl_intermediate Hydrazine Hydrate hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazone_product Ethyl 5-chloro-2-(2-(R1)(R2)methylidene)hydrazinylnicotinate hydrazinyl_intermediate->hydrazone_product Aldehyde/Ketone heterocycle_product Fused Heterocyclic Derivatives (e.g., Triazoles, Oxadiazoles) hydrazinyl_intermediate->heterocycle_product Cyclization aldehyde_ketone R1C(O)R2 cyclization_reagents Cyclizing Agents (e.g., CS2, Phosgene)

Caption: Synthetic pathway for the preparation of hydrazinyl derivatives and subsequent functionalization.

This guide serves as a foundational resource for the synthesis of this compound analogs. The provided methodologies and data are intended to facilitate the design and execution of synthetic routes toward novel compounds with potential applications in drug discovery and development. It is recommended that researchers consult the primary literature for specific experimental details and safety information.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-amino-5-chloronicotinate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-aminonicotinic acid derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the Suzuki coupling of related heteroaryl chlorides and are designed to serve as a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the ester group and the pyridine ring can facilitate this typically rate-limiting step for chloroarenes.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to yield the desired 5-aryl-2-aminonicotinate product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Two representative protocols are provided below, utilizing common and effective catalyst systems for the Suzuki coupling of heteroaryl chlorides.

Protocol 1: Suzuki Coupling using a Pd(OAc)₂ / XPhos Catalyst System

This protocol employs a versatile and highly active catalyst system suitable for a broad range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the pre-mixed catalyst solution to the Schlenk flask via syringe. Subsequently, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-amino-5-arylnicotinate.

Protocol 2: Suzuki Coupling using a Pd₂(dba)₃ / SPhos Catalyst System

This protocol utilizes a different phosphine ligand, SPhos, which is also highly effective for challenging Suzuki couplings.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%). Then, add anhydrous THF (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C in THF) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on the protocols described above. Yields are indicative and may vary based on the specific substrate and reaction optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (5:1)1001885-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (5:1)1002080-90
33-Fluorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (5:1)1002475-85
4Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃THF/H₂O (4:1)Reflux1288-96
54-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃THF/H₂O (4:1)Reflux1482-92
63-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃THF/H₂O (4:1)Reflux1678-88

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ethyl 2-amino-5-arylnicotinate (Ar-Ar') RedElim->Product Aryl_Cl This compound (Ar-Cl) Aryl_Cl->OxAdd Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent and Water catalyst->solvent reaction Heat and Stir (Reflux or 100°C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the construction of arylamines is a frequent necessity. The reaction's broad substrate scope and tolerance for various functional groups have made it a superior alternative to traditional methods for C-N bond formation, which often require harsh reaction conditions.[1]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of Ethyl 2-amino-5-chloronicotinate. This substrate is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of both an amino group and a chloro-substituent on the pyridine ring necessitates careful optimization of the reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[2]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.

Key Reaction Parameters

The successful amination of this compound is dependent on the careful selection of several parameters. The following table summarizes common conditions used for the Buchwald-Hartwig amination of similar heteroaryl chlorides and serves as a starting point for optimization.

ParameterReagent/ConditionGeneral Recommendations & Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often preferred for their stability and ease of handling. Typical loadings range from 1-5 mol%.
Ligand XPhos, SPhos, RuPhos, JohnPhos, BINAPBulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides. The choice of ligand can significantly impact reaction rate and scope.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. The choice of base can affect the reaction rate and functional group tolerance. Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like K₃PO₄ and Cs₂CO₃ may be better for substrates with sensitive functional groups.[2]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the amine and the chosen catalyst system.
Amine Primary & Secondary Amines (Aliphatic & Aromatic)The nature of the amine can influence the reaction rate and yield. Sterically hindered amines may require more forcing conditions.

Generalized Experimental Protocol

Note: The following is a representative protocol and should be optimized for the specific amine and desired scale. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Reagent Addition: Through the septum, add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Visualizing the Process

To better illustrate the experimental process, the following diagrams outline the catalytic cycle and a typical laboratory workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative_Addition + Ar-Cl Amine_Coordination [Ar-Pd(II)(L)(R2NH)]+Cl- Oxidative_Addition->Amine_Coordination + R2NH Deprotonation Ar-Pd(II)(L)-NR2 Amine_Coordination->Deprotonation + Base - Base-H+Cl- Deprotonation->Pd(0)L Product Ar-NR2 Deprotonation->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware & Reagents inert 2. Establish Inert Atmosphere setup->inert add_reagents 3. Add Reagents & Solvent inert->add_reagents heat 4. Heat & Stir add_reagents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be kept away from ignition sources.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. While specific literature examples for this exact substrate are not abundant, the general principles of the reaction are well-established for similar heteroaryl chlorides. The provided generalized protocol and workflow serve as a robust starting point for the development of specific synthetic routes. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for the desired products.

References

Synthesis of Pyrido[2,3-d]pyrimidine-Based Anticancer Agents from Ethyl 2-amino-5-chloronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrido[2,3-d]pyrimidine-based anticancer agents, utilizing Ethyl 2-amino-5-chloronicotinate as a key starting material. The synthesized compounds, particularly 6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives, have shown significant potential as inhibitors of key oncogenic pathways, making them promising candidates for further drug development.

Introduction

This compound is a versatile pyridine derivative that serves as a valuable building block for the construction of fused heterocyclic systems with diverse biological activities. The pyrido[2,3-d]pyrimidine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1] This is attributed to their ability to inhibit various protein kinases and other key targets involved in cancer cell proliferation and survival.[2]

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically involves the construction of a pyrimidine ring fused to the pyridine moiety. A common and efficient method is the cyclization reaction with urea, which yields the 2,4-dioxo derivative. This core can then be further functionalized to generate a library of compounds with potentially enhanced and selective anticancer activity.

Synthetic Pathway

The primary synthetic route described herein focuses on the conversion of this compound to 6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a key intermediate for further derivatization.

Synthesis_Pathway start This compound intermediate 6-chloro-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione start->intermediate Urea, Heat product 6-substituted-pyrido[2,3-d]pyrimidine derivatives intermediate->product Substitution Reactions (e.g., Amination)

Caption: Synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol details the cyclization of this compound with urea to form the core pyrido[2,3-d]pyrimidine structure.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and urea (2-3 equivalents).

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with a suitable solvent like ethanol to remove any unreacted starting materials and solvent residues.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of 6-substituted-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

This protocol describes the derivatization of the 6-chloro intermediate via nucleophilic aromatic substitution with various amines.

Materials:

  • 6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine or Potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating source

Procedure:

  • Dissolve 6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in a suitable polar aprotic solvent in a round-bottom flask.

  • Add the desired amine (1.1-1.5 equivalents) and a base (1.5-2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • After cooling, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.

Anticancer Activity

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell signaling and survival.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast)0.57[3]
HepG2 (Liver)1.13[3]
Compound 11 MCF-7 (Breast)1.31[3]
HepG2 (Liver)0.99[3]
Compound 6b PC-3 (Prostate)Not specified, but highly active[4]
Compound 8d MCF-7 (Breast)Not specified, but highly active[4]

Signaling Pathways and Mechanism of Action

Pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. A notable target for this class of compounds is the PIM-1 kinase, a serine/threonine kinase that is often overexpressed in various cancers and plays a critical role in cell survival and proliferation.[3][5] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis.[3]

Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2.[4][6]

Signaling_Pathway cluster_drug Pyrido[2,3-d]pyrimidine Derivative cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome drug 6-substituted derivative PIM1 PIM-1 Kinase drug->PIM1 Inhibits Bcl2 Bcl-2 drug->Bcl2 Downregulates Bax Bax drug->Bax Upregulates p53 p53 drug->p53 Upregulates Proliferation Cell Proliferation PIM1->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes p53->Apoptosis Promotes

Caption: Mechanism of action of pyrido[2,3-d]pyrimidine derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these anticancer agents is outlined below.

Workflow start Start: this compound synthesis1 Synthesis of 6-chloro-pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione start->synthesis1 synthesis2 Synthesis of 6-substituted derivatives synthesis1->synthesis2 purification Purification and Characterization (NMR, MS, etc.) synthesis2->purification screening In vitro Anticancer Screening (e.g., MTT assay) purification->screening mechanism Mechanism of Action Studies (e.g., Kinase assays, Apoptosis assays) screening->mechanism end Lead Compound Identification mechanism->end

Caption: Workflow for synthesis and evaluation.

Conclusion

This compound is a readily accessible starting material for the efficient synthesis of a variety of pyrido[2,3-d]pyrimidine derivatives with significant potential as anticancer agents. The protocols provided herein offer a foundation for the synthesis and subsequent biological evaluation of these compounds. The promising activity of this scaffold, particularly as PIM-1 kinase inhibitors, warrants further investigation and development in the search for novel cancer therapeutics.

References

Application Notes and Protocols: Development of EGFR/HER-2 Inhibitors from Ethyl 2-amino-5-chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of a series of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) derived from an ethyl 2-amino-5-chloronicotinate scaffold. Detailed protocols for the chemical synthesis and key biological assays are provided to enable the replication and further development of these promising anti-cancer agents.

Introduction

The overexpression and hyperactivity of EGFR and HER-2 are well-established drivers in the progression of various cancers.[1][2] Dual inhibition of both kinases is a clinically validated strategy to overcome resistance and improve therapeutic outcomes. This document outlines the development of a novel series of pyrano[3,2-c]quinoline derivatives, synthesized from a common starting material, this compound, as potent dual EGFR/HER-2 inhibitors.

Data Presentation

The inhibitory activities of the synthesized compounds were evaluated against EGFR and HER-2 kinases, as well as their anti-proliferative effects on human cancer cell lines. The data is summarized below for clear comparison.

Table 1: In vitro Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives

CompoundEGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)
3a 6830
3c 7539
3f 7133
Erlotinib 80-
Lapatinib -26

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which share a similar core scaffold.[1]

Table 2: Anti-proliferative Activity of Pyrano[3,2-c]quinoline Derivatives

CompoundHT-29 (Colon Cancer) IC₅₀ (nM)MCF-7 (Breast Cancer) IC₅₀ (nM)
3a 2325
3f 25-
Erlotinib 3040

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall workflow for the development of these inhibitors.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Inhibitor This compound Derivative Inhibitor Inhibitor->EGFR_HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER-2 signaling and inhibitor action.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis: Pyrano[3,2-c]quinoline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays KinaseAssay In vitro Kinase Assays (EGFR & HER-2) Bioassays->KinaseAssay CellAssay Cell-based Assays (MTT - Antiproliferative) Bioassays->CellAssay DataAnalysis Data Analysis: IC₅₀ Determination KinaseAssay->DataAnalysis CellAssay->DataAnalysis Conclusion Lead Compound Identification DataAnalysis->Conclusion

Caption: Inhibitor development workflow.

Experimental Protocols

Protocol 1: Synthesis of Pyrano[3,2-c]quinoline Core

This protocol describes a plausible synthetic route to obtain the core scaffold of the target inhibitors starting from this compound. The initial step involves the formation of a 4-hydroxy-2-quinolone ring via a Gould-Jacobs type reaction, followed by a multi-component reaction to construct the pyran ring.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • In a round-bottom flask, combine this compound (1 equivalent) and diethyl malonate (1.5 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes. The reaction mixture should solidify upon cooling.

  • The crude product can be recrystallized from ethanol to yield the desired 4-hydroxyquinolone intermediate.

Step 2: Synthesis of Ethyl 2-amino-4-aryl-8-chloro-5-oxo-4,5-dihydro-pyrano[3,2-c]quinoline-3-carboxylate

  • To a solution of the 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from Step 1 (1 equivalent) in dimethylformamide (DMF), add the desired aromatic aldehyde (1 equivalent) and malononitrile (1 equivalent).

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: In vitro Antiproliferative MTT Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized inhibitor compounds

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 3: EGFR/HER-2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against purified EGFR and HER-2 kinases.

Materials:

  • Purified recombinant EGFR and HER-2 enzymes

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a control).

  • Add 2 µL of a solution containing the kinase (EGFR or HER-2) and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

References

Application Notes and Protocols for the Preparation of Antimicrobial Pyrido[2,3-d]pyrimidine Analogs from Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of pyrido[2,3-d]pyrimidine derivatives, starting from the readily available Ethyl 2-amino-5-chloronicotinate. The protocols detailed herein are based on established synthetic methodologies for related compounds and offer a strategic pathway for the development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery of new antimicrobial agents. Pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds, have garnered considerable attention due to their diverse pharmacological activities, including potent antimicrobial properties.[1][2] This document outlines a robust synthetic route to access these valuable scaffolds from this compound and provides protocols for assessing their antimicrobial efficacy.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. The first step is the conversion of the starting material, this compound, to the corresponding 2-amino-5-chloronicotinonitrile. This nitrile derivative then serves as a key intermediate for the construction of the pyrido[2,3-d]pyrimidine ring system through a cyclocondensation reaction with a suitable active methylene compound, such as malononitrile, in the presence of an appropriate aldehyde.

Synthetic_Workflow A This compound B 2-amino-5-chloronicotinonitrile A->B  Amidation/ Dehydration   D 7-Amino-5-aryl-8-chloro- pyrido[2,3-d]pyrimidine-6-carbonitrile B->D  One-pot three- component reaction   C Aromatic Aldehyde + Malononitrile C->D  One-pot three- component reaction  

A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chloronicotinonitrile (Intermediate 1)

This protocol describes the conversion of the ethyl ester of 2-amino-5-chloronicotinic acid to the corresponding nitrile. This is a crucial step to prepare the key intermediate for the subsequent cyclization reaction. The synthesis involves a two-step process of amidation followed by dehydration.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Amidation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

    • Add an excess of concentrated aqueous ammonia (e.g., 10 equivalents).

    • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude 2-amino-5-chloronicotinamide. This intermediate can be used directly in the next step or purified by recrystallization.

  • Dehydration:

    • Suspend the crude 2-amino-5-chloronicotinamide (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

    • Carefully add a dehydrating agent like phosphorus pentoxide (2-3 equivalents) or thionyl chloride (2 equivalents) portion-wise while cooling the reaction mixture in an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully pouring it onto crushed ice.

    • If thionyl chloride was used, neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography or recrystallization to yield 2-amino-5-chloronicotinonitrile.

Protocol 2: Synthesis of 7-Amino-5-aryl-8-chloro-pyrido[2,3-d]pyrimidine-6-carbonitriles (Target Compounds)

This protocol outlines a one-pot, three-component reaction for the synthesis of the target pyrido[2,3-d]pyrimidine derivatives from the intermediate nitrile.[3]

Materials:

  • 2-amino-5-chloronicotinonitrile (Intermediate 1)

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Piperidine or Triethylamine (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chloronicotinonitrile (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol or DMF (10-15 mL).

  • Add a catalytic amount of piperidine or triethylamine (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and then dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture) to afford the pure 7-amino-5-aryl-8-chloro-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.

Antimicrobial Activity Evaluation

The synthesized pyrido[2,3-d]pyrimidine derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Synthesized pyrido[2,3-d]pyrimidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Streptomycin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of, for example, 1000 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 500 µg/mL to 0.97 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Synthesized Compounds (in DMSO) C Serial Dilution in 96-well Plate A->C B Microbial Cultures (Bacteria & Fungi) D Inoculation with Microorganisms B->D C->D E Incubation (24-48 hours) D->E F Visual Assessment of Growth E->F G MIC Determination F->G

A workflow for antimicrobial screening.

Data Presentation

The antimicrobial activity of a series of synthesized 7-amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles against various microbial strains is summarized in the table below. The data presented is representative of the activity generally observed for this class of compounds.

Compound IDAr-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. cereusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
4a Phenyl31.2562.512525062.5
4b 4-Chlorophenyl15.6231.2562.512531.25
4c 4-Methoxyphenyl62.5125250>250125
4d 2-Nitrophenyl7.8115.6231.2562.515.62
Streptomycin -6.2512.56.2512.5-
Fluconazole -----7.81

Note: The data in this table is illustrative and based on reported activities for structurally similar compounds. Actual MIC values for derivatives of 8-chloro-pyrido[2,3-d]pyrimidines would need to be determined experimentally.

Mechanism of Action

The precise mechanism of action for many pyrido[2,3-d]pyrimidine derivatives is still under investigation. However, it is hypothesized that their antimicrobial activity may arise from the inhibition of key bacterial enzymes, such as dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for DNA synthesis and cell growth in many microorganisms. The structural similarity of the pyrido[2,3-d]pyrimidine core to the pteridine ring of folic acid allows these compounds to act as competitive inhibitors of DHFR.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) (Essential for DNA synthesis) DHFR->THF Compound Pyrido[2,3-d]pyrimidine Derivative Compound->DHFR Inhibition Inhibition

A proposed mechanism of action via DHFR inhibition.

Conclusion

The synthetic and screening protocols provided in these application notes offer a clear and actionable framework for the development of novel antimicrobial agents based on the pyrido[2,3-d]pyrimidine scaffold, starting from this compound. The promising antimicrobial activities reported for this class of compounds warrant further investigation and optimization to address the growing threat of antibiotic resistance.

References

The Strategic Application of Ethyl 2-amino-5-chloronicotinate in the Synthesis of Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis and biological evaluation of a promising class of antimitotic agents derived from Ethyl 2-amino-5-chloronicotinate. These novel compounds, primarily substituted pyrido[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents by targeting tubulin polymerization. This document provides comprehensive experimental protocols, quantitative biological data, and visual representations of the synthetic workflow and relevant signaling pathways to facilitate further research and development in this area. The presented data underscores the utility of this compound as a versatile starting material for the generation of potent tubulin inhibitors with therapeutic potential.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, making them a prime target for antimitotic agents. This compound serves as a key building block for the synthesis of various heterocyclic compounds, including the pyrido[2,3-d]pyrimidine scaffold. This scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This note focuses on the synthesis of 2-substituted-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones from this compound and their subsequent evaluation as inhibitors of tubulin polymerization and inducers of apoptosis in cancer cells.

Synthetic Workflow and Experimental Protocols

The primary synthetic route for converting this compound into the target antimitotic agents involves a multi-step process, as illustrated in the workflow diagram below. The key steps include the formation of a thiourea intermediate followed by an intramolecular cyclization to construct the pyrido[2,3-d]pyrimidine core.

G cluster_synthesis Synthetic Workflow A This compound B Reaction with Isothiocyanate (R-N=C=S) A->B Step 1 C Thiourea Intermediate B->C D Intramolecular Cyclization (e.g., with methyl iodide and a base) C->D Step 2 E 2-Thio-pyrido[2,3-d]pyrimidine Intermediate D->E F Amination (e.g., with ammonia or primary amines) E->F Step 3 G Final Product: 2-Amino-pyrido[2,3-d]pyrimidine Derivatives F->G

Figure 1: Synthetic workflow for the preparation of pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of 2-Thio-pyrido[2,3-d]pyrimidine Intermediate

This protocol outlines the initial steps for the synthesis of the key 2-thio-pyrido[2,3-d]pyrimidine intermediate from this compound.

Step 1: Formation of the Thiourea Derivative

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired isothiocyanate (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure, and the resulting crude thiourea derivative is used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • The crude thiourea derivative from Step 1 is dissolved in a polar aprotic solvent like DMF.

  • A base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution.

  • Methyl iodide (CH₃I, 1.2 eq) is added dropwise to the mixture.

  • The reaction is heated to 80-100 °C and stirred for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 2-(methylthio)-pyrido[2,3-d]pyrimidine intermediate.

Protocol 2: Synthesis of Final 2-Amino-pyrido[2,3-d]pyrimidine Derivatives

This protocol describes the final amination step to produce the target antimitotic compounds.

  • The 2-(methylthio)-pyrido[2,3-d]pyrimidine intermediate (1.0 eq) is suspended in a suitable solvent, such as ethanol or isopropanol.

  • An excess of the desired amine (e.g., a saturated solution of ammonia in methanol for the unsubstituted amino group, or a primary/secondary amine for substituted derivatives) is added.

  • The mixture is heated to reflux in a sealed tube for 12-24 hours.

  • The reaction is cooled, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final 2-amino-pyrido[2,3-d]pyrimidine derivative.

Biological Activity and Data Presentation

The synthesized pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines and for their ability to inhibit tubulin polymerization. The quantitative data, presented as IC₅₀ values, are summarized in the tables below.

Table 1: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound IDR Group (at C2)Cancer Cell LineIC₅₀ (µM)Citation
PD180970 PhenylaminoK562 (CML)0.0025[1]
Compound 52 VariesHepG-20.3[2]
Compound 55 VariesHepG-2>10[2]
Compound 59 VariesHepG-20.6[2]
Compound 4 2,4-dichlorophenylMCF-70.57[3]
Compound 11 VariesMCF-71.31[3]
Compound 4 2,4-dichlorophenylHepG21.13[3]
Compound 11 VariesHepG20.99[3]
Compound 62 DiaminoPC-31.54[2]
Compound 62 DiaminoA-5493.36[2]

CML: Chronic Myeloid Leukemia; HepG-2: Liver Carcinoma; MCF-7: Breast Adenocarcinoma; PC-3: Prostate Adenocarcinoma; A-549: Lung Carcinoma.

Table 2: Tubulin Polymerization Inhibitory Activity
Compound IDR Group (at C2)Tubulin Polymerization IC₅₀ (µM)Citation
Compound 4g Methoxy-substituted phenylNot explicitly quantified, but noted as profound[4]
General Pyrido[2,3-d]pyrimidines VariesVaries[4]

Mechanism of Action and Signaling Pathways

The antimitotic activity of these pyrido[2,3-d]pyrimidine derivatives stems from their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. The proposed signaling pathway is depicted below.

G cluster_pathway Proposed Signaling Pathway A Pyrido[2,3-d]pyrimidine Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Mitotic Spindle B->C D G2/M Phase Cell Cycle Arrest C->D E Activation of Apoptotic Pathway D->E F Caspase Activation (e.g., Caspase-3) E->F G Regulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) E->G H Apoptosis F->H G->H

Figure 2: Proposed signaling pathway for the antimitotic action of pyrido[2,3-d]pyrimidine derivatives.

Studies have shown that treatment of cancer cells with these compounds leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway. Furthermore, the activation of executioner caspases, such as caspase-3, has been observed, confirming the induction of apoptosis.[2][5]

Conclusion

This compound has proven to be a valuable and versatile starting material for the synthesis of a novel class of potent antimitotic agents based on the pyrido[2,3-d]pyrimidine scaffold. The straightforward and efficient synthetic protocols described herein allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The significant antiproliferative activity and the well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis, make these compounds promising candidates for further preclinical and clinical development as anticancer therapeutics. The data and protocols presented in this application note provide a solid foundation for researchers in the field of drug discovery to build upon and further explore the therapeutic potential of this chemical series.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, Ethyl 2-amino-5-chloronicotinate. The methodologies described herein utilize modern palladium-catalyzed cross-coupling reactions, offering efficient and modular routes to novel pyridine derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable starting material for the synthesis of diverse pyridine libraries. The presence of a chloro substituent at the 5-position allows for facile functionalization through various cross-coupling reactions, while the amino and ester groups at the 2- and 3-positions, respectively, provide handles for further chemical modifications. This document details protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amino, and alkynyl moieties at the 5-position. Subsequent hydrolysis of the ester and amide bond formation are also described, providing a pathway to a wide range of functionalized nicotinic acid derivatives.

Synthetic Pathways Overview

The general synthetic strategy involves the initial functionalization of the C5-position of this compound via palladium-catalyzed cross-coupling reactions. The resulting substituted ethyl nicotinate can then be further modified.

Synthetic_Pathways start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira prod_aryl Ethyl 2-amino-5-aryl-nicotinate suzuki->prod_aryl prod_amino Ethyl 2-amino-5-(amino)-nicotinate buchwald->prod_amino prod_alkynyl Ethyl 2-amino-5-alkynyl-nicotinate sonogashira->prod_alkynyl hydrolysis_aryl Hydrolysis prod_aryl->hydrolysis_aryl hydrolysis_amino Hydrolysis prod_amino->hydrolysis_amino hydrolysis_alkynyl Hydrolysis prod_alkynyl->hydrolysis_alkynyl acid_aryl 2-Amino-5-aryl-nicotinic acid hydrolysis_aryl->acid_aryl acid_amino 2-Amino-5-(amino)-nicotinic acid hydrolysis_amino->acid_amino acid_alkynyl 2-Amino-5-alkynyl-nicotinic acid hydrolysis_alkynyl->acid_alkynyl amide_coupling_aryl Amide Coupling acid_aryl->amide_coupling_aryl amide_coupling_amino Amide Coupling acid_amino->amide_coupling_amino amide_coupling_alkynyl Amide Coupling acid_alkynyl->amide_coupling_alkynyl final_aryl Substituted Nicotinamides amide_coupling_aryl->final_aryl final_amino Substituted Nicotinamides amide_coupling_amino->final_amino final_alkynyl Substituted Nicotinamides amide_coupling_alkynyl->final_alkynyl

Caption: General synthetic routes from this compound.

Experimental Protocols and Data

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for the functionalization of the 5-position of this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

Suzuki_Coupling sub This compound plus1 + sub->plus1 boronic Ar-B(OH)2 plus1->boronic arrow -> boronic->arrow conditions Pd Catalyst, Base Solvent, Heat arrow->conditions prod Ethyl 2-amino-5-aryl-nicotinate conditions->prod

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001292
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901878

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[1][2][3]

General Reaction Scheme:

Buchwald_Hartwig sub This compound plus1 + sub->plus1 amine R¹R²NH plus1->amine arrow -> amine->arrow conditions Pd Catalyst, Ligand, Base Solvent, Heat arrow->conditions prod Ethyl 2-amino-5-(R¹R²-amino)-nicotinate conditions->prod

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • In a glovebox, charge a dry reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)XPhos (6)NaOtBuToluene1101888
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475
3BenzylaminePd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄Toluene1101682

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[4]

General Reaction Scheme:

Sonogashira_Coupling sub This compound plus1 + sub->plus1 alkyne R-C≡CH plus1->alkyne arrow -> alkyne->arrow conditions Pd Catalyst, Cu(I) salt, Base Solvent arrow->conditions prod Ethyl 2-amino-5-(alkynyl)-nicotinate conditions->prod

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.) in a suitable solvent (e.g., THF or DMF, 10 mL), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and a copper(I) salt (e.g., CuI, 0.06 mmol, 6 mol%).

  • Add a base, typically an amine base such as triethylamine (2.5 mmol, 2.5 equiv.).

  • Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF50890
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMFRT1295
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF60683
Further Transformations

The substituted ethyl nicotinates can be readily converted into the corresponding nicotinic acids and subsequently to a variety of nicotinamides.

Experimental Protocol:

  • Dissolve the ethyl 2-amino-5-substituted-nicotinate (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).

  • Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature to 50 °C for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the corresponding nicotinic acid.

Experimental Protocol:

  • To a solution of the 2-amino-5-substituted-nicotinic acid (1.0 mmol, 1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM (10 mL), add a coupling agent (e.g., HATU, 1.1 mmol, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over Na₂SO₄, concentrate, and purify the crude amide by column chromatography or recrystallization.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridine derivative.

Experimental_Workflow setup Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

The protocols outlined in these application notes demonstrate the utility of this compound as a versatile platform for the synthesis of a wide array of substituted pyridines. The described palladium-catalyzed cross-coupling reactions, followed by standard functional group manipulations, provide researchers with robust and efficient methods to access novel chemical entities for drug discovery and development. The provided data tables serve as a guide for reaction optimization and substrate scope exploration.

References

Application Notes and Protocols for the Characterization of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of Ethyl 2-amino-5-chloronicotinate, a key intermediate in pharmaceutical synthesis. The following sections outline the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is typically employed, separating the compound from potential impurities based on polarity.

Quantitative Data Summary

ParameterValueSource/Comment
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for reversed-phase chromatography.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)A common mobile phase for polar and nonpolar analytes.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nmAromatic nature of the compound allows for strong UV absorbance.
Retention Time (tR) Estimated ~5-10 minThis is an estimated value and will vary based on the specific gradient program and column chemistry.
Limit of Detection (LOD) Estimated < 0.01%Achievable with a validated method.
Limit of Quantification (LOQ) Estimated < 0.05%Achievable with a validated method.

Experimental Protocol: HPLC Analysis

  • Preparation of Mobile Phase:

    • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by the area percentage method. For quantitative analysis, use a calibration curve prepared from a certified reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity/Quantification Calculation Integration->Quantification

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Quantitative Data Summary: ¹H and ¹³C NMR

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
Aromatic H Est. 8.1-8.3d1HH-6
Aromatic H Est. 7.8-8.0d1HH-4
-NH₂ Est. 5.0-6.0br s2HAmino Protons
-OCH₂CH₃ Est. 4.2-4.4q2HMethylene Protons
-OCH₂CH₃ Est. 1.3-1.5t3HMethyl Protons
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
C=O Est. 165-168Carbonyl Carbon
Aromatic C Est. 150-155C-2 (C-NH₂)
Aromatic C Est. 145-150C-6

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Ethyl 2-amino-5-chloronicotinate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the amination of a di-halogenated precursor, typically Ethyl 2,5-dichloronicotinate, with an ammonia source.

  • Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors. While various named reactions exist for pyridine synthesis (e.g., Hantzsch synthesis), a common approach for this specific molecule involves the reaction of an appropriate chlorinated precursor with ethyl cyanoacetate in the presence of a base and a nitrogen source.

  • From 2-amino-5-chloropyridine: This route involves the introduction of the ethyl carboxylate group at the 3-position of 2-amino-5-chloropyridine.

Q2: What is the most likely reaction mechanism for the synthesis via amination of Ethyl 2,5-dichloronicotinate?

A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring activates the chloro-substituent at the 2-position towards nucleophilic attack by ammonia or an equivalent aminating agent. The reaction typically involves the formation of a Meisenheimer complex as an intermediate.

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield:

  • Choice of Aminating Agent: The source of ammonia (e.g., aqueous ammonia, ammonia gas, ammonium salts) can affect reactivity and side product formation.

  • Reaction Temperature and Pressure: These parameters are critical, especially when using gaseous ammonia, as they influence reaction rates and the solubility of reactants.

  • Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Common solvents include ethanol, isopropanol, and dioxane.

  • Presence of a Catalyst: In some cases, a catalyst may be employed to enhance the rate of amination.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the amination of Ethyl 2,5-dichloronicotinate.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. 1b. Increase Temperature: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products. Note that higher temperatures may require a sealed reaction vessel to maintain pressure.
2. Inactive Aminating Agent: The ammonia source may be of poor quality or have a low concentration.2a. Use Fresh Reagents: Ensure the use of a fresh, high-quality source of ammonia. If using aqueous ammonia, verify its concentration. 2b. Consider Alternative Aminating Agents: Experiment with different ammonia sources, such as ammonium chloride in the presence of a base, or bubbling ammonia gas through the reaction mixture.
3. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.3a. Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of Ethyl 2,5-dichloronicotinate. 3b. Increase Solvent Volume: While this may decrease the reaction rate, ensuring all reactants are in solution is critical.
Formation of Significant Byproducts 1. Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and at elevated temperatures.1a. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. 1b. Control Temperature: Avoid excessively high temperatures, which can promote hydrolysis.
2. Di-amination: Both chloro groups on the pyridine ring could potentially be substituted by an amino group, leading to the formation of a diaminonicotinate byproduct.2a. Stoichiometric Control: Use a controlled amount of the aminating agent to favor mono-substitution. 2b. Lower Reaction Temperature: Lowering the temperature can sometimes improve the selectivity of the reaction.
3. Polymerization/Decomposition: At high temperatures, starting materials or the product may decompose or polymerize.3a. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without significant decomposition. 3b. Use of a Catalyst: A suitable catalyst might allow the reaction to proceed at a lower temperature, reducing degradation.
Difficult Product Isolation/Purification 1. Product is an Oil or Difficult to Crystallize: The crude product may not solidify easily, making isolation by filtration challenging.1a. Solvent Screening for Crystallization: Experiment with different solvent systems to induce crystallization. 1b. Column Chromatography: If crystallization is not feasible, purify the product using silica gel column chromatography.
2. Co-elution of Impurities: During chromatography, impurities may co-elute with the desired product.2a. Optimize Eluent System: Carefully select the solvent system for chromatography to achieve better separation. A gradient elution may be necessary. 2b. Recrystallization: After column chromatography, a final recrystallization step can further improve purity.

Experimental Protocols

Key Experiment: Amination of Ethyl 2,5-dichloronicotinate

This protocol describes a general procedure for the synthesis of this compound from Ethyl 2,5-dichloronicotinate.

Materials:

  • Ethyl 2,5-dichloronicotinate

  • Aqueous Ammonia (e.g., 28-30%) or other ammonia source

  • Ethanol or other suitable solvent

  • Sealed reaction vessel (e.g., autoclave or pressure tube)

Procedure:

  • In a suitable sealed reaction vessel, dissolve Ethyl 2,5-dichloronicotinate in the chosen solvent (e.g., ethanol).

  • Add the aminating agent (e.g., aqueous ammonia) to the solution. The molar ratio of ammonia to the starting material should be optimized, but a significant excess is often used.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring. The optimal temperature and reaction time will need to be determined experimentally.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a general protocol and specific conditions (temperature, time, solvent, and stoichiometry) should be optimized for the best yield and purity.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes extend_time Increase Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp end_goal Improved Yield and Purity extend_time->end_goal increase_temp->end_goal check_byproducts Analyze for Byproducts (LC-MS/NMR) complete->check_byproducts hydrolysis Ester Hydrolysis Detected check_byproducts->hydrolysis Yes diamination Di-amination Detected check_byproducts->diamination Yes purification_issue Difficulty in Purification check_byproducts->purification_issue No significant byproducts use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous use_anhydrous->end_goal control_stoich Control Stoichiometry diamination->control_stoich control_stoich->end_goal recrystallize Optimize Recrystallization purification_issue->recrystallize chromatography Optimize Chromatography purification_issue->chromatography recrystallize->end_goal chromatography->end_goal

Caption: A flowchart for troubleshooting low yield in the synthesis.

General Reaction Pathway: SNAr

SNAr_Pathway reactant Ethyl 2,5-dichloronicotinate intermediate Meisenheimer Complex (Intermediate) reactant->intermediate Nucleophilic Attack reagent + NH3 (Ammonia) reagent->intermediate product This compound intermediate->product Loss of Cl-

Caption: The SNAr mechanism for the amination reaction.

Technical Support Center: Purification of Ethyl 2-amino-5-chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-amino-5-chloronicotinate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification techniques for this class of compounds are:

  • Recrystallization: Ideal for obtaining high-purity crystalline solids, especially when impurities have different solubility profiles.

  • Flash Column Chromatography: A versatile method for separating the target compound from impurities with different polarities. Normal-phase chromatography using silica gel is common.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity or for separating complex mixtures that are difficult to resolve by other methods.

Q2: My compound is an oil and won't crystallize. What should I do?

A2: The oily nature of a purified compound can be due to residual solvents or the inherent properties of the molecule. First, ensure all solvents are removed under high vacuum. If it remains an oil, consider co-distillation with a solvent like toluene to remove trace impurities. If the issue persists, column chromatography may be necessary to remove minor impurities that inhibit crystallization.

Q3: I'm observing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A3: Peak tailing for aminopyridine derivatives on silica gel is common. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.

  • Use an amine-functionalized silica column, which is designed to minimize these interactions and often allows for the use of simpler solvent systems like hexane/ethyl acetate.[1][2]

Q4: What are some potential impurities I should be aware of during the synthesis of this compound derivatives?

A4: While specific impurities depend on the synthetic route, common byproducts can include:

  • Unreacted starting materials: Such as derivatives of 2-aminonicotinic acid.

  • Over-alkylated or over-arylated products: If the amino group is further substituted.

  • Hydrolysis products: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions for prolonged periods.

  • Side-products from coupling reactions: If the synthesis involves steps like Suzuki or Buchwald-Hartwig couplings, impurities from these reactions may be present.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solutions
Compound does not dissolve in the hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests with a variety of solvents.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.3. The compound prefers to remain as an oil.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.3. Try dissolving the oil in a minimal amount of a good solvent and adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise until turbidity appears, then allow it to slowly crystallize.
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too quickly.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly at room temperature before moving to an ice bath.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.2. Use a pre-heated funnel for hot gravity filtration to prevent the product from crashing out.
Flash Column Chromatography Issues
IssuePossible Cause(s)Suggested Solutions
Poor separation of the product and impurities (co-elution). 1. Inappropriate solvent system.2. Column is overloaded.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A mixture of hexane and ethyl acetate is a good starting point.2. Use a larger column or reduce the amount of crude material loaded.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). For very polar compounds, a gradient including methanol in dichloromethane may be necessary.
Streaking or tailing of the product band. Strong interaction between the basic amine and acidic silica gel.1. Add 0.1-1% triethylamine or ammonia to the mobile phase.2. Use an amine-functionalized silica column for better peak shape.[1][2]
Compound appears to be decomposing on the column. The compound is unstable on silica gel (acid-sensitive).1. Deactivate the silica gel by treating it with triethylamine before packing the column.2. Consider using a different stationary phase like alumina (neutral or basic).

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound derivatives.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems are provided in the table below.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Table 1: Common Recrystallization Solvents for this compound Derivatives

Solvent SystemTypical Applications & Notes
EthanolA good general-purpose solvent for moderately polar compounds.
Ethyl Acetate / HexaneA versatile two-solvent system. Dissolve in hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy, then allow to cool.
Dichloromethane / HexaneSimilar to ethyl acetate/hexane, suitable for compounds soluble in chlorinated solvents.
IsopropanolAn alternative to ethanol, with a slightly higher boiling point.
Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between your product and impurities, with an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If a gradient elution is needed, gradually increase the polarity of the mobile phase based on the TLC analysis.

  • Fraction Collection: Collect fractions of the eluent and monitor them by TLC to identify which fractions contain the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Example Gradient for Flash Column Chromatography

StepMobile Phase (Hexane:Ethyl Acetate)VolumePurpose
195:52 column volumesElute non-polar impurities.
295:5 to 70:30 (linear gradient)10 column volumesElute the target compound.
370:302 column volumesEnsure complete elution of the product.
450:502 column volumesElute more polar impurities.

Note: This is an example gradient and should be optimized based on TLC analysis of the specific derivative.

Protocol 3: Preparative HPLC

This protocol is a general guide for high-purity purification using preparative HPLC.

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column. A common mobile phase is a gradient of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Setup: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the peak of the target compound.

  • Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Table 3: Example Preparative HPLC Conditions

ParameterValue
Column C18 reverse-phase (e.g., 19 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 90% B over 20 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm (or the λmax of the compound)
Injection Volume Dependent on sample concentration and column size

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Analysis & Final Product start Crude Ethyl 2-amino-5- chloronicotinate Derivative recrystallization Recrystallization start->recrystallization column_chrom Flash Column Chromatography start->column_chrom prep_hplc Preparative HPLC start->prep_hplc analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis column_chrom->analysis prep_hplc->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_flowchart start Poor Separation in Column Chromatography check_tlc Was TLC used to optimize the solvent system? start->check_tlc optimize_tlc Optimize solvent system using TLC. Aim for Rf of 0.2-0.4. check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->start reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes check_tailing Is there significant peak tailing? check_loading->check_tailing No reduce_load->start add_modifier Add 0.1-1% triethylamine to the mobile phase. check_tailing->add_modifier Yes success Improved Separation check_tailing->success No use_amine_column Consider using an amine-functionalized silica column. add_modifier->use_amine_column add_modifier->success use_amine_column->success

Caption: Troubleshooting flowchart for poor separation in column chromatography.

References

Common side reactions in the synthesis of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-amino-5-chloronicotinate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a modified one-pot multicomponent reaction. This typically involves the reaction of 2-chloro-3-oxopropanal (or a suitable precursor), ethyl cyanoacetate, and a source of ammonia (like ammonium acetate). The initial product is a dihydropyridine which is then oxidized in situ to the final aromatic product.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common include:

  • Incomplete reaction: One or more of your starting materials may not have been fully consumed.

  • Side reactions: Formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst concentration are critical parameters that need to be optimized.

  • Product loss during work-up and purification: Ensure efficient extraction and minimize losses during chromatographic purification.

Q3: I am observing an impurity with a mass corresponding to the hydrolysis of the ethyl ester. How can I prevent this?

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly if the reaction is run under aqueous acidic or basic conditions, or at high temperatures for extended periods.[1][2][3] To minimize hydrolysis:

  • Ensure all reagents and solvents are anhydrous.

  • If an aqueous work-up is necessary, perform it quickly and at a low temperature.

  • Use a non-aqueous work-up if possible.

  • Avoid excessively high reaction temperatures.

Q4: My final product is a dark color, suggesting impurities. What could these be?

Dark coloration can be due to the formation of polymeric or highly conjugated byproducts. This can happen if the reaction is overheated or if certain reactive intermediates are allowed to polymerize.[1] Ensure the reaction temperature is carefully controlled and consider conducting the reaction under an inert atmosphere to prevent oxidative side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction of starting materials.Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed before work-up.
Formation of byproducts.Optimize reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. See the table of potential impurities below for identification.
Product loss during purification.Use an appropriate stationary phase and eluent system for column chromatography to ensure good separation.
Product is Impure (Multiple Spots on TLC/Peaks in LC-MS) Formation of isomeric products.The reaction may produce regioisomers. Optimize the reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be necessary.
Dimerization of the product or intermediates.[4]Lower the concentration of reactants. If an oxidative dimerization is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Over-chlorination.If chlorinating a precursor, use a milder chlorinating agent or control the stoichiometry carefully.
Difficulty in Product Isolation Product is an oil instead of a solid.The presence of impurities can prevent crystallization. Try re-purifying the product. If the product is inherently an oil at room temperature, this is not an issue of purity.
Product is insoluble in common solvents.This could indicate the formation of salts or polymers. Wash the crude product with appropriate solvents to remove soluble impurities.

Table of Potential Impurities

The following table summarizes potential side products, their likely mass, and key analytical characteristics to aid in their identification.

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Analytical Signature (LC-MS/NMR)
2-Amino-5-chloronicotinic acidC₆H₅ClN₂O₂172.57M+H⁺ = 173.0. Absence of ethyl ester signals in ¹H and ¹³C NMR.
Diethyl 2,6-diamino-5-chloronicotinate-3,5-dicarboxylateC₁₂H₁₄ClN₃O₄315.71M+H⁺ = 316.2. Presence of two ethyl ester groups in NMR.
Dimerized Product (example)C₁₆H₁₅Cl₂N₄O₄413.23M+H⁺ = 414.1. Complex NMR spectrum with a higher number of protons than the desired product.
Over-chlorinated Product (Ethyl 2-amino-4,5-dichloronicotinate)C₈H₇Cl₂N₂O₂249.06M+H⁺ = 249.0. Isotopic pattern for two chlorine atoms in mass spectrum.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Chloro-3-oxopropanal (or a suitable precursor)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., manganese dioxide or air)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-oxopropanal (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the formation of the dihydropyridine intermediate is complete, add the oxidizing agent (e.g., MnO₂) and continue to reflux until the aromatization is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product No success Successful Synthesis check_yield->success High Yield & Purity check_reaction_completion Reaction Incomplete? low_yield->check_reaction_completion identify_impurities Identify Impurities (LC-MS, NMR) impure_product->identify_impurities optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction_completion->optimize_conditions Yes check_workup Product Lost During Workup? check_reaction_completion->check_workup No improve_workup Improve Extraction/ Purification Protocol check_workup->improve_workup Yes hydrolysis Hydrolysis of Ester? identify_impurities->hydrolysis use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes dimerization Dimerization/Polymerization? hydrolysis->dimerization No adjust_concentration Adjust Concentration/ Use Inert Atmosphere dimerization->adjust_concentration Yes isomers Isomeric Products? dimerization->isomers No optimize_for_regioselectivity Optimize for Regioselectivity/ Improve Chromatography isomers->optimize_for_regioselectivity Yes

References

Overcoming solubility issues of Ethyl 2-amino-5-chloronicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 2-amino-5-chloronicotinate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a moderately polar molecule. Its solubility is influenced by the presence of an amino group, a chloro group, and an ethyl ester group on the pyridine ring. Generally, it is expected to have better solubility in polar organic solvents compared to nonpolar solvents. The amino group can act as a hydrogen bond donor, while the ester and the nitrogen in the pyridine ring can act as hydrogen bond acceptors, influencing its interaction with protic and aprotic solvents.

Q2: In which types of organic solvents is this compound likely to be most soluble?

Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar aprotic and polar protic solvents. Solvents that can engage in hydrogen bonding or have a significant dipole moment are likely to be effective.

Q3: Why is my compound not dissolving in a chosen solvent?

Several factors could contribute to poor solubility:

  • Solvent Polarity: The polarity of the solvent may not be optimal to dissolve the compound.

  • Temperature: Solubility is often temperature-dependent. The experiment might be conducted at a temperature where the solubility is low.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

  • Crystalline Form: The compound may exist in a crystalline lattice that requires significant energy to break down.

  • Insufficient Solvent Volume: The amount of solvent may not be sufficient to dissolve the given quantity of the compound.

  • Equilibration Time: The mixture may not have been given enough time to reach solubility equilibrium.

Q4: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent system is a common and effective strategy to enhance the solubility of poorly soluble compounds.[1][2] A mixture of two or more miscible solvents can have a synergistic effect on solubility. For this compound, a mixture of a polar protic and a polar aprotic solvent could be a good starting point.

Q5: How does pH affect the solubility of this compound in organic solvents?

The amino group on the pyridine ring is basic and can be protonated in the presence of an acid. This protonation will form a salt, which is generally more polar and may exhibit increased solubility in polar solvents. Therefore, adjusting the pH of the medium by adding a small amount of a suitable acid might improve solubility, particularly in protic solvents.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility issues encountered during your experiments with this compound.

Problem: The compound has poor or no visible solubility in the selected solvent.

Troubleshooting Workflow:

start Poor Solubility Observed check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a moderately polar compound? - Consult solvent selection guide (Table 1). start->check_solvent try_heating Step 2: Gentle Heating - Warm the mixture gently. - Does solubility improve with temperature? check_solvent->try_heating increase_volume Step 3: Increase Solvent Volume - Add more solvent incrementally. - Is the compound concentration too high? try_heating->increase_volume sonication Step 4: Apply Sonication - Use an ultrasonic bath. - Helps to break down crystal lattice energy. increase_volume->sonication co_solvent Step 5: Use a Co-solvent System - Introduce a miscible co-solvent. - e.g., Add a small amount of DMF to Ethanol. sonication->co_solvent ph_adjustment Step 6: pH Modification - For protic solvents, add a trace of a compatible acid (e.g., acetic acid). - Does protonation of the amino group improve solubility? co_solvent->ph_adjustment re_evaluate Step 7: Re-evaluate and Test Systematically - If issues persist, perform a systematic solvent screening (see Protocol 1). ph_adjustment->re_evaluate

Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Solvent Selection Guide

The following table summarizes the expected solubility of this compound in common organic solvents based on their properties. This table should be used as a starting point for solvent selection.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPolarityHydrogen BondingPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighDonor & AcceptorModerate to HighThe amino group can form hydrogen bonds with the solvent. The overall polarity of the compound is compatible with these solvents.
Polar Aprotic DMF, DMSO, AcetonitrileHighAcceptor OnlyHighThe high polarity and ability to accept hydrogen bonds make these solvents effective for dissolving moderately polar compounds.
Nonpolar Aprotic Hexane, TolueneLowNoneLowThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.
Borderline THF, DichloromethaneModerateAcceptor OnlyModerateThese solvents have intermediate polarity and may provide moderate solubility. THF is generally a better solvent for compounds with some polar functional groups.

Experimental Protocols

Protocol 1: Systematic Determination of Qualitative Solubility

This protocol outlines a method to quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents from Table 1

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble, add another 0.5 mL of the solvent and vortex again. Observe the solubility.

  • Record your observations for each solvent tested.

Workflow for Qualitative Solubility Testing:

start Start: Select Solvent add_compound Add ~10 mg of Compound to a test tube start->add_compound add_solvent Add 0.5 mL of Solvent add_compound->add_solvent vortex Vortex for 1 minute add_solvent->vortex observe Visually Observe Solubility vortex->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Record as 'Insoluble' observe->insoluble Not Dissolved partially_soluble Record as 'Partially Soluble' observe->partially_soluble Partially Dissolved

Caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Determination of Solubility via Gravimetric Method

This protocol provides a more precise measurement of solubility.

Materials:

  • This compound

  • Chosen solvent in which the compound is at least partially soluble

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the solvent. The presence of undissolved solid is crucial.

    • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter to remove any undissolved particles.

  • Solvent Evaporation:

    • Transfer the filtered solution to a pre-weighed, clean, and dry vial.

    • Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved compound by subtracting the initial weight of the empty vial.

    • Express the solubility in terms of mg/mL or mol/L.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific application. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Optimization of Catalyst Loading in Suzuki Coupling of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in the Suzuki coupling of Ethyl 2-amino-5-chloronicotinate. This challenging substrate is prone to catalyst inhibition and requires careful selection of reaction parameters for a successful outcome.

Troubleshooting Guide

Q1: My Suzuki coupling reaction of this compound is showing low to no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common issue primarily due to catalyst inhibition and the lower reactivity of the chloro-substituent.[1] The lone pairs of electrons on both the pyridine and amino-group nitrogens can coordinate with the palladium catalyst, leading to its deactivation.[2] Additionally, the electron-donating amino group can reduce the reactivity of the C-Cl bond towards oxidative addition.[2]

Here is a step-by-step troubleshooting workflow:

G start Start: Low/No Conversion catalyst_check Is your catalyst system optimized for electron-rich heteroaryl chlorides? start->catalyst_check base_solvent_check Are the base and solvent appropriate? catalyst_check->base_solvent_check Yes optimize_catalyst Action: 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). [1] 2. Use a modern pre-catalyst (e.g., Buchwald G3). [1] 3. Incrementally increase catalyst loading (e.g., 2-5 mol%). [1] catalyst_check->optimize_catalyst No conditions_check Are the reaction temperature and time optimized? base_solvent_check->conditions_check Yes optimize_base_solvent Action: 1. Screen weaker bases (K₂CO₃, Cs₂CO₃) or K₃PO₄. [1, 11] 2. Ensure anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene). [2] base_solvent_check->optimize_base_solvent No side_reactions_check Are there signs of side reactions (e.g., protodeboronation)? conditions_check->side_reactions_check Yes optimize_conditions Action: 1. Increase temperature (e.g., 80-110 °C). [2] 2. Extend reaction time and monitor by LC-MS. [3] conditions_check->optimize_conditions No mitigate_side_reactions Action: 1. Use boronic esters (e.g., pinacol esters) to prevent protodeboronation. [1] 2. Ensure rigorous degassing to prevent homocoupling. [15] side_reactions_check->mitigate_side_reactions Yes success Successful Coupling side_reactions_check->success No, conversion achieved optimize_catalyst->base_solvent_check optimize_base_solvent->conditions_check optimize_conditions->side_reactions_check mitigate_side_reactions->success failure Re-evaluate Substrate/Reaction Scope

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, known as "palladium black," is a sign of catalyst deactivation.[3] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[3] This can be caused by:

  • Presence of Oxygen: Inadequate degassing of solvents and the reaction vessel can lead to oxidation of the Pd(0) species.

  • High Temperatures: Excessively high reaction temperatures can promote catalyst decomposition.[3]

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the Pd(0) species in the catalytic cycle.

To prevent this, ensure all solvents are rigorously degassed, maintain a positive inert atmosphere (Argon or Nitrogen) throughout the reaction, and consider screening different ligands that offer better stabilization, such as bulky biarylphosphine ligands.[2][4]

Q3: My reaction is producing significant byproducts like the dehalogenated starting material or homocoupling of the boronic acid. How can I minimize these?

A3: Side reactions are common and can be minimized with careful optimization.

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur if there are hydride sources in the reaction mixture.[1] Ensure you are using high-purity, anhydrous solvents. Optimizing the reaction time to be just long enough for product formation can also limit this side reaction.[1]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is promoted by aqueous conditions.[2] Using more stable boronic esters, such as pinacol esters, or ensuring strictly anhydrous conditions can mitigate this issue.[1][2]

  • Homocoupling: The self-coupling of the boronic acid is often caused by the presence of oxygen.[1][5] Rigorous degassing of all reagents and solvents is crucial to prevent this. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst can also reduce homocoupling.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening with a challenging substrate like this, a catalyst loading in the range of 2-5 mol% of the palladium source is a common starting point.[2][6] If using a modern, highly active catalyst system (e.g., a Buchwald pre-catalyst with a bulky phosphine ligand), you may be able to start at 1-2 mol%.[2] For particularly stubborn couplings, loadings up to 10 mol% have been reported in the literature for similar substrates, but optimization should aim to reduce this for cost and sustainability.[7]

Q2: Which type of ligand is most effective for this reaction?

A2: Bulky, electron-rich monophosphine ligands are generally the most effective for coupling electron-rich heteroaryl chlorides.[2][8] Ligands such as SPhos, XPhos, and RuPhos are frequently recommended as they can promote the challenging oxidative addition step and stabilize the active catalyst.[2][3] These advanced ligands often allow for lower catalyst loadings compared to simpler ones like triphenylphosphine (PPh₃).[3]

Q3: What is the optimal base and solvent combination?

A3: The choice of base and solvent is critical and often needs to be empirically determined.

  • Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Potassium phosphate (K₃PO₄) is also a widely used and effective base for this type of coupling.[1][6]

  • Solvents: Anhydrous, polar aprotic solvents are typically preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a very common solvent system.[1][9] Other options include toluene or DMF, sometimes with a small amount of water to aid in dissolving the base.[10]

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, boronic esters (like pinacol esters or MIDA boronates) offer greater stability towards protodeboronation, a common side reaction.[1][2] If you are observing significant amounts of the arene byproduct from your boronic acid, switching to a corresponding boronic ester is a highly recommended strategy.

Data Summary Table

The following table summarizes typical reaction conditions for the Suzuki coupling of challenging aminopyridine substrates, which can be used as a starting point for optimizing the reaction with this compound.

Pd SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂-5Na₂CO₃ (1M aq.)1,4-DioxaneReflux67-69
Pd₂(dba)₃SPhos1-2K₃PO₄1,4-Dioxane80-100Not specified
Pd(OAc)₂Ad₂PⁿBu1LiOᵗBuDioxane/H₂O (4:1)100~94 (for dichloropyridine)
Pd(dppf)Cl₂-Not specifiedCs₂CO₃Dioxane100Not specified
Pd(PPh₃)₄K₃PO₄2-5K₃PO₄1,4-Dioxane/H₂O (4:1)85-9570-90

Note: Yields are highly substrate-dependent and the above data is for analogous, not identical, reactions. Data compiled from multiple sources.[1][6][7][11][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a general framework. Specific quantities and conditions should be optimized for each reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, boronic acid/ester (1.2-1.5 eq.), and base (2-3 eq.) to a dry Schlenk flask. degas 2. Evacuate and backfill the flask with inert gas (e.g., Argon) three times. reagents->degas catalyst 3. Add Pd catalyst (1-5 mol%) and ligand (if needed) under positive inert gas pressure. degas->catalyst solvent 4. Add anhydrous, degassed solvent via syringe. catalyst->solvent heat 5. Heat the reaction mixture (80-110 °C) with vigorous stirring. solvent->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature. monitor->cool extract 8. Dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine. cool->extract dry 9. Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify

Caption: A generalized experimental workflow for optimization.

Detailed Steps:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3][6]

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[5]

References

Preventing byproduct formation in Ethyl 2-amino-5-chloronicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-chloronicotinate. Our aim is to help you identify and mitigate the formation of common byproducts, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various synthetic strategies can be envisioned, a common approach involves a multi-step synthesis starting from 2-aminopyridine. A plausible route is outlined below:

  • Chlorination of 2-aminopyridine: This step introduces the chlorine atom at the 5-position of the pyridine ring to yield 2-amino-5-chloropyridine.

  • Sandmeyer Reaction: The 2-amino group of 2-amino-5-chloropyridine can be converted to a nitrile group (cyano group) via a diazonium salt intermediate.

  • Esterification: The nitrile is then hydrolyzed to a carboxylic acid, which is subsequently esterified with ethanol to yield the final product, this compound.

An alternative route could involve the direct amination of a pre-existing chlorinated nicotinic acid ester. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What is the most critical step for byproduct formation in this synthesis?

A2: The chlorination of 2-aminopyridine is a critical step where significant byproduct formation can occur. Over-chlorination is a common issue, leading to the formation of di- and tri-chlorinated pyridines. Careful control of reaction conditions is paramount to maximize the yield of the desired mono-chlorinated product.

Q3: How can I monitor the progress of the reaction and identify byproducts?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. For more detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities. For structural elucidation of unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q4: Are there any known genotoxic impurities that could be formed during this synthesis?

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low yield of 2-amino-5-chloropyridine in the chlorination step. Insufficient or excessive chlorinating agent. Reaction temperature is too high or too low. Inadequate reaction time.Optimize the stoichiometry of the chlorinating agent. Control the reaction temperature carefully, often requiring cooling. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Formation of 2-amino-3,5-dichloropyridine. Over-chlorination due to excess chlorinating agent or prolonged reaction time.Use a slight excess or stoichiometric amount of the chlorinating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of the ethyl ester to 2-amino-5-chloronicotinic acid. Presence of water in the reaction mixture or during workup. Basic or acidic conditions during purification.Use anhydrous solvents and reagents for the esterification step. Perform the workup under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.
Formation of a dimeric or polymeric byproduct. High reaction temperatures or prolonged reaction times, especially in the presence of catalysts.Optimize the reaction temperature and time to favor the formation of the desired product. Consider using a milder catalyst or a lower catalyst loading.
Incomplete Sandmeyer reaction, leaving residual 2-amino-5-chloropyridine. Incorrect stoichiometry of reagents (sodium nitrite, acid). Temperature not maintained at 0-5 °C.Ensure accurate measurement of all reagents. Maintain a low temperature throughout the diazotization and cyanation steps.
Product is difficult to purify. Presence of multiple, closely related byproducts.Employ column chromatography with a suitable solvent system for purification. Recrystallization from an appropriate solvent can also be effective in removing impurities.

Experimental Protocols

Below are detailed experimental protocols for the key steps in a plausible synthetic route to this compound.

Protocol 1: Synthesis of 2-amino-5-chloropyridine

This protocol is adapted from a known procedure for the chlorination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid

  • Chlorine gas or an alternative chlorinating agent (e.g., N-chlorosuccinimide)

  • Sodium Hydroxide solution

  • Ice

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in concentrated hydrochloric acid with cooling in an ice bath.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature between 0-5 °C. Alternatively, add the chlorinating agent portion-wise.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a cold sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloropyridine.

Protocol 2: Synthesis of this compound (Conceptual)

This is a conceptual protocol based on standard organic transformations.

Materials:

  • 2-amino-5-chloropyridine

  • Sodium Nitrite

  • Concentrated Hydrochloric Acid

  • Copper(I) Cyanide

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

  • Workup and Isolation of Nitrile: Cool the reaction mixture and extract the 2-cyano-5-chloropyridine with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Hydrolysis and Esterification: Reflux the crude nitrile with a mixture of ethanol and concentrated sulfuric acid.

  • Workup and Purification: Cool the reaction mixture and carefully neutralize it with a sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Key Processes

Main Synthetic Pathway

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Cyano-5-chloropyridine B->C Sandmeyer Reaction D This compound C->D Hydrolysis & Esterification

Caption: A plausible synthetic route to this compound.

Byproduct Formation during Chlorination

Byproduct_Formation Start 2-Aminopyridine Desired 2-Amino-5-chloropyridine (Desired Product) Start->Desired Controlled Chlorination Byproduct 2-Amino-3,5-dichloropyridine (Over-chlorination Byproduct) Start->Byproduct Excess Chlorinating Agent Desired->Byproduct Further Chlorination

Caption: Formation of the over-chlorination byproduct from 2-aminopyridine.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Problem Low Yield of Final Product Cause1 Inefficient Chlorination Problem->Cause1 Cause2 Incomplete Sandmeyer Reaction Problem->Cause2 Cause3 Ester Hydrolysis Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Solution1 Optimize Chlorination: - Stoichiometry - Temperature - Reaction Time Cause1->Solution1 Solution2 Optimize Sandmeyer: - Temperature Control (0-5°C) - Reagent Stoichiometry Cause2->Solution2 Solution3 Prevent Hydrolysis: - Anhydrous Conditions - Neutral Workup Cause3->Solution3 Solution4 Improve Purification: - Optimize Chromatography - Recrystallization Solvent Screening Cause4->Solution4

Caption: A troubleshooting guide for addressing low product yield.

Troubleshooting guide for the synthesis of quinolines from Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. The synthesis of quinolines from precursors like Ethyl 2-amino-5-chloronicotinate typically involves a multi-step process, often analogous to established named reactions. A common and representative pathway for forming the 4-hydroxyquinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline-type compound with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1]

This guide will focus on troubleshooting the common challenges encountered during this synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis.

Q1: My initial condensation reaction is slow or gives a low yield of the anilidomethylenemalonate intermediate. What could be the cause?

A1: Low yields in the initial condensation step can often be attributed to incomplete reaction or reagent decomposition.[2] To troubleshoot this, you should:

  • Verify Reagent Quality: Ensure that your starting materials, particularly the diethyl ethoxymethylenemalonate, are fresh and of high purity.

  • Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and formation of the intermediate to determine the optimal reaction time.[2]

  • Adjust Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate can help drive the reaction to completion.[1]

  • Control Temperature: The condensation is typically heated to 100-130°C to drive off the ethanol byproduct. Ensure this temperature is maintained consistently.[1]

Q2: The high-temperature cyclization step is not working or is incomplete. How can I improve it?

A2: The thermal cyclization is often the most challenging step, requiring significant energy input (typically >250°C).[1] If you are facing incomplete cyclization:

  • Increase Temperature: Gradually increasing the reaction temperature may be necessary to overcome the energy barrier for the 6-electron electrocyclization.[1][3]

  • Extend Reaction Time: If higher temperatures lead to decomposition, increasing the heating time at a slightly lower temperature might improve the yield. However, be aware that prolonged heating can also degrade the product.[3]

  • Use a High-Boiling Solvent: Inert, high-boiling solvents such as diphenyl ether or Dowtherm A are crucial for maintaining a stable and uniform high temperature (around 250-260°C) and minimizing localized overheating.[2][4]

  • Consider Microwave Synthesis: Microwave irradiation is a modern alternative that can provide rapid, uniform heating, often resulting in dramatically shorter reaction times and higher yields compared to conventional methods.[1][3]

Q3: My reaction mixture has turned into a dark, tarry substance. What causes this and how can I prevent it?

A3: Tar formation is a common issue resulting from the decomposition of reactants or products at the high temperatures required for cyclization.[2] To minimize this:

  • Optimize Temperature and Time: Finding the right balance is critical. A thorough time-temperature study should be performed to maximize product formation while minimizing degradation.[3] Even a slight reduction in temperature or shortening the reaction time can significantly reduce tarring.[2]

  • Ensure Even Heating: Using a high-boiling solvent in a system with efficient stirring helps to dissipate heat and prevent localized hotspots where decomposition is more likely to occur.[2]

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions that contribute to tar formation.[2]

Q4: I am observing the formation of a byproduct without the ester group at the 3-position. Why is this happening?

A4: This is a result of an unintended decarboxylation reaction. This side reaction is particularly common under conditions of high temperature and high pressure, which can occur when using a sealed vessel for microwave synthesis.[2][3] To avoid this, carefully control and monitor the reaction temperature and pressure.[2]

Q5: How should I purify my final 4-hydroxyquinoline product?

A5: The purification strategy depends on the nature of the crude product.

  • Precipitation and Filtration: Often, the cyclized product will precipitate from the high-boiling solvent upon cooling. Adding a non-polar solvent like hexane or cyclohexane can enhance precipitation. The solid can then be collected by filtration and washed to remove the solvent.[1][4]

  • Recrystallization: This is a common method for purifying the crude solid product.[5] Solvents like ethanol or acetic acid are often effective.

  • Column Chromatography: If the product is an oil or if precipitation and recrystallization fail to remove impurities, purification by column chromatography on silica gel is a reliable alternative.[2][6]

  • Trituration: If the crude product is a viscous oil, it can sometimes be induced to crystallize by triturating (stirring/grinding) it with a non-polar solvent like hexane or petroleum ether.[2]

Quantitative Data Presentation

The efficiency of the Gould-Jacobs cyclization is highly dependent on reaction conditions. The following table summarizes experimental data from a study comparing different heating conditions for the synthesis of a model 4-hydroxyquinoline.

EntryTemperature (°C)Time (min)MethodIsolated Yield (%)
125010Microwave1
230010Microwave37
325020Microwave1
430020Microwave28
53005Microwave47

Analysis: The data clearly shows that a higher temperature is essential for the cyclization to proceed. At 250°C, the yield is negligible. Increasing the temperature to 300°C significantly boosts the yield. However, prolonged heating at this high temperature leads to product degradation, as seen by the drop in yield from 10 to 20 minutes (Entries 2 & 4). The optimal condition found in this study was a short reaction time of 5 minutes at 300°C (Entry 5).[1][3]

Experimental Protocols

General Protocol for Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative

This is a generalized procedure and may require optimization for specific substrates.

Step 1: Condensation to form Anilidomethylenemalonate Intermediate

  • Combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0–1.2 eq.) in a round-bottom flask.[1]

  • Heat the mixture in an oil bath at 110-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[1][7]

  • After the reaction is complete (as determined by TLC), the resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • Place the crude intermediate from Step 1 into a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).[1]

  • Heat the mixture to a vigorous reflux (typically 250–260°C) under an inert atmosphere (e.g., Nitrogen). Maintain this temperature for 30–60 minutes. Monitor the reaction's progress by TLC or LC-MS.[4]

Step 3: Work-up and Purification

  • Once the cyclization is complete, allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.[1]

  • Add a non-polar solvent such as cyclohexane or hexane to the cooled mixture to facilitate further precipitation and to help in washing away the high-boiling solvent.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent.[4]

  • Dry the product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

Synthesis_Workflow General Workflow for Gould-Jacobs Synthesis cluster_prep Preparation cluster_reaction Reaction Sequence cluster_purification Isolation & Purification Reactants Aniline Derivative + Diethyl Ethoxymethylenemalonate Condensation Step 1: Condensation (110-130°C) Reactants->Condensation Cyclization Step 2: Thermal Cyclization (>250°C in Diphenyl Ether) Condensation->Cyclization Workup Work-up (Cooling & Precipitation) Cyclization->Workup Purification Purification (Filtration & Washing) Workup->Purification Analysis Final Product (4-Hydroxyquinoline) Purification->Analysis

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.[4]

Troubleshooting_Guide Troubleshooting Guide for Low Yield A Low Yield or No Product B Check Reagents & Setup A->B C Optimize Condensation Step A->C D Optimize Cyclization Step A->D E Analyze Byproducts A->E F Use fresh, high-purity reagents. Ensure glassware is dry. B->F G Monitor via TLC/LC-MS. Use slight excess of malonate ester. C->G H Increase temperature gradually. Increase reaction time. Use high-boiling solvent (e.g., Diphenyl Ether). Consider microwave heating. D->H I Dark tar indicates decomposition. -> Lower temp or shorten time. Decarboxylated product? -> Reduce temp/pressure. E->I

Caption: A troubleshooting decision tree for addressing low product yields.

References

Technical Support Center: Synthesis of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of Ethyl 2-amino-5-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of Ethyl 2-chloronicotinate with an amino source. Typically, ammonia or an ammonia equivalent is used as the nucleophile to displace the chlorine atom at the 2-position of the pyridine ring.

Q2: What are the critical parameters to control during the amination reaction?

A2: Temperature, pressure, and the choice of solvent and base are crucial. The reaction often requires elevated temperatures and pressures to proceed at a reasonable rate. The solvent must be able to dissolve the reactants and withstand the reaction conditions. A base is often necessary to neutralize the HCl generated during the reaction.

Q3: What are the potential side reactions or byproducts I should be aware of?

A3: Potential byproducts can include the hydrolysis of the ester group to the corresponding carboxylic acid, especially if water is present and the conditions are harsh. Dimerization or polymerization of the starting material or product can also occur under certain conditions. Incomplete reaction will leave unreacted Ethyl 2-chloronicotinate.

Q4: What are the recommended safety precautions when handling the reagents involved?

A4: Ethyl 2-chloronicotinate is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ammonia is a corrosive and toxic gas, and solutions are highly alkaline; handle it with extreme caution. Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can be used to track the disappearance of the starting material (Ethyl 2-chloronicotinate) and the appearance of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Inactive catalyst (if used).4. Poor quality of ammonia source.1. Gradually increase the reaction temperature, monitoring for byproduct formation.2. Extend the reaction time.3. Use a fresh or different catalyst.4. Use a fresh, high-purity source of ammonia.
Formation of significant byproducts 1. Reaction temperature is too high.2. Presence of water leading to ester hydrolysis.3. Air sensitivity of reactants or products.1. Lower the reaction temperature.2. Use anhydrous solvents and reagents. Dry the reaction setup thoroughly.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in product isolation and purification 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during workup.3. Product co-elutes with impurities during chromatography.1. Choose a different solvent for extraction or precipitation.2. Add brine to the aqueous layer to break emulsions.3. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).
Poor yield upon scale-up 1. Inefficient heat transfer in a larger reactor.2. Inefficient mixing.3. Exothermic reaction runaway.1. Ensure adequate heating and temperature control for the larger vessel. Consider a reactor with a larger surface area-to-volume ratio.2. Use appropriate stirring (mechanical stirrer for larger volumes).3. Add reagents portion-wise to control the exotherm. Ensure proper cooling is available.

Experimental Protocols

Synthesis of this compound via Amination

This protocol describes a general procedure for the amination of Ethyl 2-chloronicotinate. Optimization may be required for specific scales and equipment.

Materials:

  • Ethyl 2-chloronicotinate

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonia)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Dioxane)

  • Base (e.g., Potassium carbonate, Sodium carbonate) - optional, depending on the ammonia source

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure vessel or a sealed tube, dissolve Ethyl 2-chloronicotinate in the chosen anhydrous solvent.

  • Reagent Addition: Add the ammonia solution to the reaction mixture. If a solid base is used, add it at this stage.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a pressure vessel was used, ensure it is safely depressurized.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary
ParameterLaboratory Scale (e.g., 1 g)Scaled-up (e.g., 100 g)
Reactant: Ethyl 2-chloronicotinate 1.0 g100 g
Reagent: Ammonia (7N in MeOH) ~5-10 mL~500-1000 mL
Solvent: Anhydrous Methanol 20 mL2 L
Temperature 100 °C100-110 °C (monitor internal T)
Pressure AutogenousAutogenous (use appropriate reactor)
Reaction Time 12-24 h24-48 h
Typical Yield 70-85%65-80%

Note: These are example parameters and may need to be optimized.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve Ethyl 2-chloronicotinate in solvent start->setup add_reagents Add Ammonia Solution setup->add_reagents react Heat and Stir in Sealed Vessel add_reagents->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Cool and Quench monitor->quench Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction temp Temperature Too Low? start->temp time Insufficient Time? start->time reagents Reagent Quality? start->reagents inc_temp Increase Temperature temp->inc_temp Yes inc_time Extend Reaction Time time->inc_time Yes new_reagents Use Fresh Reagents reagents->new_reagents Yes inc_temp->temp Re-evaluate inc_time->time Re-evaluate new_reagents->reagents Re-evaluate

Caption: Troubleshooting logic for low yield in the amination reaction.

References

Technical Support Center: Removal of Palladium Catalyst from Ethyl 2-amino-5-chloronicotinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the synthesis of Ethyl 2-amino-5-chloronicotinate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound from palladium catalyst residues.

Issue 1: Incomplete Palladium Removal After Filtration

  • Question: Why is my product still showing high levels of palladium contamination after filtering the reaction mixture through Celite® or a standard filter paper?

  • Answer: This issue often arises when the palladium species are not in a filterable form. Here are the common causes and solutions:

    • Soluble Palladium Complexes: The palladium catalyst may not have precipitated out of the solution as Pd(0) black. It could still be present as soluble Pd(0) or Pd(II) complexes.

      • Solution: Consider using a palladium scavenger to bind the soluble palladium, followed by filtration. Alternatively, induce precipitation by adding a reducing agent or an anti-solvent.

    • Colloidal Palladium: Fine, colloidal palladium particles may pass through standard filtration media.

      • Solution: Use a finer filtration medium, such as a membrane filter (e.g., 0.22 µm PTFE), or a thicker pad of Celite®. You can also try adding a flocculating agent to aggregate the colloidal particles before filtration.

    • Product-Palladium Complexation: The product itself might form a stable, soluble complex with palladium.

      • Solution: Try altering the work-up procedure. An acid or base wash might disrupt the complex. Alternatively, using a scavenger with a stronger affinity for palladium can be effective.

Issue 2: Low Product Yield After Purification

  • Question: I'm successfully removing the palladium, but my product yield has significantly decreased. What could be the cause and how can I improve it?

  • Answer: Product loss during purification is a common challenge. The following factors could be contributing:

    • Non-specific Adsorption: The purification media, such as activated carbon or even some scavengers, can adsorb your product along with the palladium.

      • Solution: Reduce the amount of adsorbent used to the minimum effective quantity. Screen different grades of activated carbon or various scavengers to find one with lower affinity for your product. Washing the filter cake thoroughly with the appropriate solvent can also help recover adsorbed product.

    • Product Precipitation during Work-up: Changes in the solvent composition or pH during the work-up can cause your product to precipitate along with the catalyst.

      • Solution: Carefully select your work-up solvents and monitor the pH. Ensure your product remains soluble during the palladium removal step.

    • Decomposition on Chromatography Media: If using column chromatography, your product might be unstable on silica or alumina gel.

      • Solution: Consider using a different stationary phase or deactivating the silica gel with a base like triethylamine. A faster elution with a stronger solvent system might also minimize on-column degradation.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Question: The efficiency of my palladium removal method varies significantly between different batches of the same reaction. What could be the reason for this inconsistency?

  • Answer: Batch-to-batch variability can be frustrating. Here are some potential causes:

    • Incomplete Reaction: If the initial coupling reaction does not go to completion, the composition of the crude mixture will vary, affecting the speciation of the palladium and the effectiveness of the purification.

      • Solution: Ensure consistent and complete conversion of your starting materials by carefully controlling reaction parameters (temperature, time, stoichiometry).

    • Variations in Work-up Procedure: Minor differences in the work-up, such as the timing of filtration or the volumes of solvents used, can impact palladium removal.

      • Solution: Standardize your work-up protocol and ensure it is followed consistently for every batch.

    • Age and Quality of Reagents: The age and quality of the palladium catalyst, ligands, and scavengers can affect their performance.

      • Solution: Use fresh, high-quality reagents and store them under the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical methods for removing palladium catalysts in the synthesis of compounds like this compound?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized palladium scavengers.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.

  • Recrystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.

  • Extraction: Using a liquid-liquid extraction to partition palladium salts into an aqueous phase.

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • Oxidation State of Palladium: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.

  • Nature of Your Product: The scavenger should not react with or have a high affinity for your product.

  • Cost and Scalability: For larger scale synthesis, the cost and ease of use of the scavenger are important considerations. It is often recommended to screen a small panel of scavengers to find the most effective one for your specific system.

Q3: What are the acceptable limits for palladium residues in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies have strict limits on elemental impurities in APIs. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is typically low. This often translates to a concentration limit in the final API of around 5-10 ppm, depending on the daily dose of the drug.

Q4: How can I quantify the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques offer high sensitivity and can detect palladium down to parts-per-billion (ppb) levels.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the key features of different palladium removal techniques to aid in method selection.

MethodEfficiencyCostScalabilityAdvantagesDisadvantages
Activated Carbon Moderate to HighLowHighWidely available, effective for many Pd species.Can lead to product loss due to non-specific adsorption.
Palladium Scavengers HighHighModerateHigh selectivity, can be very effective at low concentrations.Can be expensive, may require screening to find the optimal scavenger.
Filtration (Celite®) Low to ModerateLowHighSimple and fast for heterogeneous or precipitated Pd.Ineffective for soluble palladium species.
Recrystallization Moderate to HighLowHighCan be very effective for achieving high purity, cost-effective.Requires finding a suitable solvent system, may not be effective for all impurities.
Column Chromatography HighModerateLow to ModerateCan remove multiple impurities simultaneously, provides high purity.Can be time-consuming, may lead to product loss on the column.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination in the Synthesis of an Ethyl Aminonicotinate Derivative

This protocol provides a general starting point for the palladium-catalyzed amination of a dichloronicotinate ester. Note: This is a generalized procedure and must be optimized for the specific substrates and desired product.

  • Reagents and Materials:

    • Ethyl 2,5-dichloronicotinate (1.0 equiv)

    • Amine (e.g., ammonia source or primary/secondary amine, 1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

    • Schlenk flask or similar reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

    • Add the ethyl 2,5-dichloronicotinate and the amine to the flask.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Materials:

    • Crude reaction mixture containing this compound and residual palladium.

    • Solid-supported palladium scavenger (e.g., silica-based thiol scavenger).

    • Suitable solvent (e.g., toluene, ethyl acetate).

  • Procedure:

    • Dissolve the crude product in a suitable solvent.

    • Add the solid-supported scavenger (typically 5-10 wt% relative to the crude product).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.

    • Filter the mixture through a pad of Celite® to remove the scavenger.

    • Wash the filter cake with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

    • Analyze the palladium content using ICP-MS or ICP-OES.

Protocol 3: Palladium Removal by Recrystallization

  • Materials:

    • Crude this compound.

    • Recrystallization solvent or solvent system (to be determined experimentally).

  • Procedure:

    • In a flask, add the crude product.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to dissolve the solid completely.

    • If the solution is colored by impurities, you can add a small amount of activated carbon and heat for a few minutes, followed by hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Mandatory Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) filtration Filtration through Celite® start->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenging Treatment with Palladium Scavenger analysis1->scavenging Pd > 100 ppm end Purified Product (<10 ppm Pd) analysis1->end Pd < 10 ppm filtration2 Filtration scavenging->filtration2 analysis2 Analyze Pd Content (ICP-MS) filtration2->analysis2 recrystallization Recrystallization analysis2->recrystallization Pd > 10 ppm analysis2->end Pd < 10 ppm analysis3 Analyze Pd Content (ICP-MS) recrystallization->analysis3 chromatography Column Chromatography analysis3->chromatography Pd > 10 ppm analysis3->end Pd < 10 ppm chromatography->end

Caption: Decision workflow for palladium removal.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH, Base amido_complex [Ar-Pd(II)-NHR'R'']+ (Ln) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

Technical Support Center: Recrystallization of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-amino-5-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, a good starting point is to use alcohols such as methanol or ethanol . This recommendation is based on protocols for structurally similar compounds, like 2-amino-5-chloropyridine, which have been successfully recrystallized from methanol. The presence of both an amino group and an ethyl ester group suggests that polar protic solvents will be effective. A general rule of thumb is that solvents containing similar functional groups to the compound of interest are often good solubilizers.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

Q3: The recovery of my purified compound is very low. What are the likely causes and how can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: The more solvent you use, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product.

  • Loss during transfer: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, the colored impurities are likely soluble in the recrystallization solvent. To remove them, you can use activated charcoal . Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Try a different solvent or a solvent mixture. For this compound, if methanol is not effective, consider ethanol or a mixture of ethanol and water.
Crystals form too quickly and are very fine. The solution was cooled too rapidly.Reheat the solution to dissolve the crystals, and then allow it to cool more slowly. Covering the flask with a watch glass and insulating it can help slow the cooling process.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was used), or the solution is supersaturated.If the solution is not saturated, boil off some of the solvent to concentrate it. If it is supersaturated, try to induce crystallization by scratching the flask or adding a seed crystal.
The crystals are difficult to filter and wash. The crystals are too fine or have an oily consistency.This can be a result of rapid crystallization or "oiling out." Refer to the solutions for these issues to obtain larger, purer crystals that are easier to handle.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent volume and temperatures may need to be adjusted based on the purity of your crude material.

Materials:

  • Crude this compound

  • Methanol (or Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Data Presentation

Solvent System Volume of Solvent (mL) / g of Crude Product Yield (%) Purity (by HPLC/GC, %) Melting Point (°C)
Methanole.g., 10e.g., 85e.g., 99.5e.g., 135-137
EthanolRecord your dataRecord your dataRecord your dataRecord your data
Ethanol/WaterRecord your dataRecord your dataRecord your dataRecord your data

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration mother_liquor Mother Liquor vacuum_filtration->mother_liquor Separate wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Start Recrystallization issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes no_crystals No Crystals Form issue->no_crystals Yes colored_product Colored Product issue->colored_product Yes end Successful Purification issue->end No solution_oiling Add More Solvent / Cool Slower / Scratch / Seed Crystal oiling_out->solution_oiling solution_yield Use Less Solvent / Cool Slowly & Thoroughly low_yield->solution_yield solution_no_crystals Concentrate Solution / Scratch / Seed Crystal no_crystals->solution_no_crystals solution_color Use Activated Charcoal colored_product->solution_color fail Re-evaluate Method solution_oiling->fail solution_yield->fail solution_no_crystals->fail solution_color->fail fail->start Retry

Caption: A logical diagram for troubleshooting common recrystallization issues.

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-amino-5-chloronicotinate and Ethyl 2-amino-5-bromonicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the selection of appropriate building blocks is paramount. Halogenated pyridines, such as Ethyl 2-amino-5-chloronicotinate and Ethyl 2-amino-5-bromonicotinate, are versatile intermediates. Their reactivity in common carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, is a critical factor in synthetic planning. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and analogous experimental data.

Executive Summary

The primary difference in reactivity between this compound and Ethyl 2-amino-5-bromonicotinate lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making the bromo-substituted compound generally more reactive in palladium-catalyzed cross-coupling reactions. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative compared to its chloro-analog.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The weaker C-Br bond in Ethyl 2-amino-5-bromonicotinate facilitates a faster oxidative addition compared to the C-Cl bond in this compound.[1]

Table 1: Expected Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction

ParameterEthyl 2-amino-5-bromonicotinateThis compoundRationale
Relative Reactivity HighModerateThe C-Br bond is weaker and more readily undergoes oxidative addition with the palladium catalyst.[1]
Typical Reaction Temperature 80-100 °C100-120 °C or higherThe higher bond energy of the C-Cl bond necessitates more energy to initiate the catalytic cycle.
Expected Yield Good to ExcellentModerate to GoodFaster and more efficient oxidative addition for the bromo-compound often leads to higher yields.[1]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often effective.May require more sophisticated and electron-rich ligands (e.g., Buchwald or NHC ligands) to facilitate oxidative addition.[2]
Potential Side Reactions Homocoupling of the boronic acid.Debromination at higher temperatures can be a competing pathway.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the corresponding boronic acid or boronic ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos; 2-10 mol%).[4]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).[5]

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Halide Boronic Acid Base Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent heating Heat and Stir (80-120 °C) solvent->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Pure Product purification->product

General experimental workflow for the Suzuki-Miyaura coupling.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds.[6] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step in the catalytic cycle.[7] Consequently, Ethyl 2-amino-5-bromonicotinate is expected to be more reactive than its chloro counterpart in this reaction as well.

Table 2: Expected Performance in a Hypothetical Buchwald-Hartwig Amination

ParameterEthyl 2-amino-5-bromonicotinateThis compoundRationale
Relative Reactivity HighModerateThe C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[8]
Typical Reaction Temperature 80-100 °C100-120 °C or higherHigher temperatures are often required to activate the more stable C-Cl bond.[6]
Expected Yield Good to ExcellentModerate to GoodMore efficient catalysis with the bromo-substrate generally leads to better yields.
Catalyst/Ligand System A range of phosphine ligands can be effective.Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to achieve good conversion.[6]
Base Selection Strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used.Similar base requirements, but reaction success is more dependent on the right combination of ligand and base.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for each specific reaction.

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aryl halide (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 eq).[7]

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the appropriate ligand (e.g., BINAP, Xantphos) in a suitable solvent (e.g., toluene, dioxane).[6]

  • Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coordination [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_coordination + HNR¹R² amido_complex LₙPd(II)(Ar)(NR¹R²) amine_coordination->amido_complex Base (-BH⁺X⁻) amido_complex->pd0 Regeneration of Pd(0) product Ar-NR¹R² amido_complex->product Reductive Elimination Ar Aryl group from halide X Halogen (Br or Cl) L Ligand B Base

The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

References

Halogen Substitution in Aminonicotinates: A Comparative Analysis of Chloro- and Bromo- Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and bromine, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This practice significantly influences the physicochemical properties of molecules, thereby modulating their biological activity, metabolic stability, and target-binding affinity. This guide provides a comparative overview of the biological activities of chloro- and bromo-substituted aminonicotinates and related heterocyclic systems, supported by experimental data from analogous compounds to navigate the nuanced choice between these two halogens in drug design.

Comparative Analysis of Anticancer Activity

While direct comparative studies on chloro- versus bromo-substituted aminonicotinates are limited in publicly available literature, valuable insights can be drawn from structurally related heterocyclic compounds like quinolones and benzofurans. The data suggests that the choice between chlorine and bromine is highly context-dependent, influenced by the specific molecular scaffold and the position of substitution.

For instance, in a study on 7-halogenated 5,8-quinolinone derivatives, chloro-substitution at the 7-position was generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line compared to bromo-substitution at the same position.[1] Conversely, in a separate study on methyl 6-acetyl-5-hydroxy-1-benzofuran-3-carboxylate derivatives, the brominated analog demonstrated stronger anticancer potential than the chlorinated counterpart across several cancer cell lines, including liver (HepG2) and lung (A549) cancer lines.[2]

Table 1: Comparative Anticancer Activity of Halogenated Heterocyclic Derivatives

Compound ClassHalogen at C7R GroupCancer Cell LineIC50 (µM)Reference
5,8-QuinolinoneCl4-BromophenylHCT-15 (Colon)4.2[1]
5,8-QuinolinoneBr4-BromophenylHCT-15 (Colon)7.9[1]
5,8-QuinolinoneCl4-ChlorophenylHCT-15 (Colon)5.6[1]
5,8-QuinolinoneBr4-ChlorophenylHCT-15 (Colon)>10[1]
BenzofuranClDichloroacetylA549 (Lung)6.3 ± 2.5[2]
BenzofuranBrDibromoacetylA549 (Lung)3.5 ± 0.6[2]
BenzofuranClDichloroacetylHepG2 (Liver)11.0 ± 3.2[2]
BenzofuranBrDibromoacetylHepG2 (Liver)3.8 ± 0.5[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Comparative Analysis of Antimicrobial Activity

The influence of halogen substitution on antimicrobial activity is also a critical area of investigation. In a study of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, both bromo- and chloro-substitution at the para-position of a phenyl ring conferred significant antibacterial and antifungal activity. In this particular series, the bromo-substituted derivative exhibited slightly superior or equivalent activity compared to its chloro-counterpart against the tested bacterial and fungal strains.[1]

Table 2: Comparative Antimicrobial Activity of Halogenated Quinolone Derivatives

Compound IDHalogenR GroupOrganismMIC (µg/mL)
M3Br4-MethoxyphenylS. aureus6.25
M4Cl4-MethoxyphenylS. aureus12.5
M3Br4-MethoxyphenylE. coli12.5
M4Cl4-MethoxyphenylE. coli12.5
M3Br4-MethoxyphenylC. albicans6.25
M4Cl4-MethoxyphenylC. albicans6.25

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.

Anticancer Activity (Cytotoxicity) Assay - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chloro- and bromo-substituted aminonicotinates) and a vehicle control. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Assay - Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated.

anticancer_pathway cluster_0 Cellular Response to Halogenated Aminonicotinates Compound Chloro/Bromo-Substituted Aminonicotinate Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binding/Inhibition Signaling Signal Transduction Cascade Target->Signaling Modulation Apoptosis Apoptosis (Programmed Cell Death) Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle

Caption: Putative signaling pathway for anticancer activity.

experimental_workflow cluster_1 Biological Activity Screening Workflow Synthesis Compound Synthesis (Chloro & Bromo Analogs) Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Synthesis->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for biological evaluation.

References

Structure-Activity Relationship of Ethyl 2-amino-5-chloronicotinate Analogs as Dual EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug discovery, detailing the structure-activity relationships of novel pyrano[3,2-c]quinoline derivatives, their inhibitory effects on EGFR and HER-2, and their antiproliferative activities against cancer cell lines.

This guide provides a comprehensive analysis of a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives, which are structurally related to ethyl 2-amino-5-chloronicotinate. The presented data, extracted from a study on dual EGFR/HER-2 inhibitors, offers valuable insights into the structural modifications that influence their biological activity.[1][2]

Comparative Analysis of Biological Activity

The synthesized compounds were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, as well as their inhibitory activity against EGFR and HER-2 kinases. The results are summarized in the tables below.

Antiproliferative Activity

A series of novel quinoline-3-carboxylate derivatives (3a–k) were synthesized and assessed for their ability to inhibit the growth of cancer cells.[1][2] The majority of these compounds demonstrated significant inhibitory effects, particularly against the HT-29 colon cancer cell line.[1]

CompoundR⁴XMCF-7 IC₅₀ (nM)[1]HT-29 IC₅₀ (nM)[1]
3a HHHOMeH2523
3c HHHHH3028
3e OCH₃OCH₃OCH₃OCH₃H3532
3f CH₃HHHH-25
3g HHHHCl4230
Erlotinib -----4030

Table 1: Antiproliferative activity of selected pyrano[3,2-c]quinoline derivatives against MCF-7 and HT-29 cancer cell lines.

Notably, compound 3a was the most potent derivative against both cell lines, with IC₅₀ values of 25 nM and 23 nM for MCF-7 and HT-29, respectively, surpassing the efficacy of the reference drug erlotinib.[1][2] The data also indicates that a 4-methoxy substitution on the phenyl ring at the 4-position of the pyran ring (3c ) resulted in superior activity against the breast cancer cell line compared to a 4-chlorophenyl substitution (3g ).[1]

Kinase Inhibitory Activity

The most potent antiproliferative compounds were further evaluated for their ability to inhibit EGFR and HER-2 kinase activity.

CompoundEGFR IC₅₀ (nM)[1]HER-2 IC₅₀ (nM)[1]
3a 6830
3c 7539
3f 7133
Erlotinib 80-
Lapatinib -26

Table 2: EGFR and HER-2 kinase inhibitory activity of selected pyrano[3,2-c]quinoline derivatives.

Compound 3a also demonstrated the most potent dual inhibitory activity against both EGFR and HER-2, with IC₅₀ values of 68 nM and 30 nM, respectively.[1][2] Its EGFR inhibitory activity was 1.2-fold more potent than erlotinib.[1] Compounds 3f and 3c also showed significant dual inhibitory activity.[1]

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines, HT-29 (colon) and MCF-7 (breast), known to overexpress both EGFR and HER-2, were used.[1] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The median inhibitory concentration (IC₅₀) was calculated for each compound.[1] Erlotinib was used as a reference drug.[1]

EGFR and HER-2 Kinase Inhibitory Assays

The inhibitory activity of the most potent compounds against EGFR and HER-2 was assessed using kinase assays.[1] These assays measure the ability of the compounds to inhibit the phosphorylation activity of the respective kinases. Erlotinib and lapatinib were used as reference drugs for the EGFR and HER-2 assays, respectively.[1]

Signaling Pathway and Experimental Workflow

The synthesized pyrano[3,2-c]quinoline derivatives act as dual inhibitors of EGFR and HER-2, key components of cellular signaling pathways that regulate cell growth and proliferation. By blocking the activity of these kinases, the compounds can induce apoptosis (programmed cell death) in cancer cells.

EGFR_HER2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates HER2 HER2 HER2->Proliferation Activates Compound_3a Compound 3a Compound_3a->EGFR Compound_3a->HER2 Apoptosis Apoptosis Compound_3a->Apoptosis Induces Compound_3f Compound 3f Compound_3f->EGFR Compound_3f->HER2 Compound_3f->Apoptosis Induces

Dual inhibition of EGFR and HER-2 by pyrano[3,2-c]quinoline derivatives, leading to apoptosis.

The experimental workflow for identifying and characterizing these inhibitors involves a multi-step process, from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Pyrano[3,2-c]quinoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antiproliferative Antiproliferative Screening (MTT Assay) Purification->Antiproliferative Kinase_Assay EGFR/HER-2 Kinase Inhibition Assay Antiproliferative->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis

Workflow for the synthesis and biological evaluation of novel kinase inhibitors.

References

Navigating the Cytotoxic Landscape of Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical evaluation. This guide provides a comparative overview of in vitro cytotoxicity assays, using various heterocyclic compounds as illustrative examples, in the absence of specific data for Ethyl 2-amino-5-chloronicotinate analogs in the public domain. We will delve into common experimental protocols, present data in a structured format, and visualize key workflows and cellular pathways.

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data for a selection of heterocyclic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrano[3,2-c]quinolines Compound 3aHT-29 (Colon)0.023Erlotinib0.030
Compound 3fHT-29 (Colon)0.025Erlotinib0.030
Compound 3aMCF-7 (Breast)Not SpecifiedErlotinibNot Specified
Compound 3fMCF-7 (Breast)Not SpecifiedErlotinibNot Specified
Plastoquinone Analogs AQ-12HCT-116 (Colon)5.11 ± 2.14Cisplatin23.68 ± 6.81
AQ-12MCF-7 (Breast)6.06 ± 3.09Cisplatin19.67 ± 5.94
Chalcone-Like Agents Compound 4aK562 (Leukemia)≤ 3.86 µg/mlEtoposide21.9 - 31.5 µg/ml
Compound 4aMDA-MB-231 (Breast)≤ 3.86 µg/mlEtoposide21.9 - 31.5 µg/ml
Compound 4aSK-N-MC (Neuroblastoma)≤ 3.86 µg/mlEtoposide21.9 - 31.5 µg/ml

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of in vitro cytotoxicity is commonly achieved through a variety of assays that measure cell viability or cell death. Below are detailed methodologies for some of the most frequently employed techniques.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Collection of Supernatant: After the incubation period, the cell culture supernatant is collected from each well.

  • LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Visualizing Experimental and Biological Processes

Diagrams are crucial for representing complex workflows and signaling pathways. The following are examples created using the DOT language, adhering to the specified design constraints.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seeding in 96-well plates cell_culture->seeding adhesion 3. Overnight Adhesion seeding->adhesion compound_prep 4. Compound Dilution treatment 5. Cell Treatment compound_prep->treatment incubation 6. Incubation (24-72h) treatment->incubation assay_step 7. Assay Procedure (e.g., MTT, LDH) incubation->assay_step measurement 8. Absorbance Reading assay_step->measurement calculation 9. Viability/Cytotoxicity % measurement->calculation ic50 10. IC50 Determination calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events extracellular Cytotoxic Analog receptor Cell Surface Receptor extracellular->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_death cell_death apoptosis->cell_death Cell Death

Caption: A hypothetical signaling pathway for an anticancer agent.

A Comparative Analysis of Aminopyridine-Based Kinase Inhibitors: Targeting EGFR and VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopyridine-based derivatives as potent kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While Ethyl 2-amino-5-chloronicotinate serves as a valuable synthetic starting point, this analysis encompasses a broader range of structurally related aminopyridine compounds to offer a more comprehensive overview of their therapeutic potential.

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1][2] Modifications to this core structure have led to the development of numerous potent and selective inhibitors targeting various kinases involved in cancer progression, such as EGFR and VEGFR-2.[1][2][3]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected aminopyridine and related heterocyclic derivatives against EGFR and VEGFR-2. Lower IC50 values indicate higher potency.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
A1 Aminopyridine-spiroEGFR (mutant T790M/L858R)90[1]
A2 Aminopyridine-spiroEGFR (mutant T790M/L858R)80[1]
Neratinib AminopyridineEGFR (mutant T790M/L858R)2500[1]
Compound 5a Pyridothieno[3,2-d]pyrimidineEGFR36.7[4]
Compound 1 Nicotinamide-basedVEGFR-260.83[2]
Sorafenib Pyridine-basedVEGFR-253.65[2]
Compound 21e Thieno[2,3-d]pyrimidineVEGFR-221[5]
Compound 21b Thieno[2,3-d]pyrimidineVEGFR-233.4[5]

Signaling Pathway Visualizations

Understanding the signaling cascades in which these kinases operate is crucial for rational drug design. Below are diagrams of the EGFR and VEGFR-2 signaling pathways, which are key drivers of tumor growth and angiogenesis, respectively.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Aminopyridine EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P2 P VEGFR2->P2 PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Aminopyridine VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification & Validation HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Comparative Efficacy of Novel Pyrano[3,2-c]quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel series of pyrano[3,2-c]quinoline compounds, derived from ethyl 2-amino-5-chloronicotinate precursors, against human breast (MCF-7) and colon (HT-29) cancer cell lines. The data presented is based on a study that synthesized and evaluated these compounds as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]

Data Presentation: Antiproliferative and Kinase Inhibition Activity

The in vitro anticancer efficacy of the synthesized compounds (designated 3a–k) was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results demonstrate significant inhibitory effects, with several compounds showing higher potency than the reference drug, Erlotinib.[1]

Table 1: Antiproliferative Activity (IC50, nM) of Compounds 3a–k

CompoundR⁴XMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
3a HHHOMeH2523
3b HHHHH2926
3c HHHOMeH3028
3d MeMeMeOMeH3128
3e HHHClH4230
3f CH₃HHOMeH2825
3g HHHClH4230
3h MeMeMeClH4934
3i HHHHH3229
3j CH₃HHHH3431
3k MeMeMeHH3432
Erlotinib -----4030

Data sourced from a study on quinoline-3-carboxylate derivatives. The majority of the tested compounds showed significant inhibitory effects, particularly against the HT-29 colon cancer cell line.[1]

The most potent compounds, 3a and 3f , were further evaluated for their inhibitory activity against EGFR and HER-2 kinases to validate their mechanism of action.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM) of Lead Compounds

CompoundEGFR InhibitionHER-2 Inhibition
3a 6830
3f 7133
Erlotinib 8045

Compound 3a demonstrated superior EGFR inhibition compared to the reference drug Erlotinib.[1]

Experimental Protocols

Antiproliferative MTT Assay

The antiproliferative effects of the synthesized compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (MCF-7 and HT-29), known to overexpress EGFR and HER-2, were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

  • Incubation: The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were then treated with various concentrations of the test compounds (3a-k) and the reference drug, Erlotinib.

  • Further Incubation: The treated plates were incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from dose-response curves generated using non-linear regression analysis.

Apoptosis Mechanism Assays (Caspase and Bcl-2 Family)

To elucidate the apoptotic pathway, the levels of key proteins were measured in HT-29 cells treated with compounds 3a and 3f .[1]

  • Caspase Activity: The levels of initiator caspases (Caspase-8 for extrinsic pathway, Caspase-9 for intrinsic pathway) and effector caspase (Caspase-3) were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Bcl-2 Family Protein Expression: The expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were also determined using ELISA kits.

  • Analysis: Results showed that compounds 3a and 3f significantly increased the levels of caspases 3, 8, and 9, and shifted the Bax/Bcl-2 ratio in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[1]

Visualizations: Pathways and Workflows

G Experimental Workflow for Anticancer Drug Discovery cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Silico Analysis Synthesis Synthesis of Pyrano-quinoline Derivatives (3a-k) Characterization Structural Elucidation (NMR, MS) Synthesis->Characterization MTT_Assay Antiproliferative MTT Assay (MCF-7 & HT-29) Characterization->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Lead_Selection Selection of Lead Compounds (3a & 3f) IC50_Determination->Lead_Selection Kinase_Assay EGFR/HER-2 Kinase Inhibition Lead_Selection->Kinase_Assay Apoptosis_Assay Apoptosis Analysis (Caspases, Bax/Bcl-2) Lead_Selection->Apoptosis_Assay Docking Molecular Docking (EGFR/HER-2) Lead_Selection->Docking ADME ADME Prediction Docking->ADME

Caption: A flowchart of the drug discovery and evaluation process.

G Proposed Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Compound 3a / 3f EGFR EGFR Compound->EGFR Inhibits HER2 HER-2 Compound->HER2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) EGFR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) EGFR->Bax Activates Casp8 Caspase-8 (Initiator) HER2->Casp8 Activates Casp9 Caspase-9 (Initiator) Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual inhibition of EGFR/HER-2 induces apoptosis.

References

Benchmarking new Ethyl 2-amino-5-chloronicotinate derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Novel Pyridine-Based Kinase Inhibitors Against Known Standards

A comparative analysis of newly synthesized pyridine derivatives targeting PIM-1 kinase, benchmarked against the well-established kinase inhibitor Staurosporine. This guide provides an objective comparison of inhibitory performance supported by experimental data and detailed protocols for researchers in drug discovery and development.

While the initial focus of this guide was on Ethyl 2-amino-5-chloronicotinate derivatives, a thorough review of publicly available research did not yield sufficient data for a comprehensive comparative analysis. Therefore, this guide presents a detailed benchmarking study on a closely related and well-documented class of compounds: novel pyridine-based derivatives designed as PIM-1 kinase inhibitors.

The PIM-1 kinase, a member of the serine/threonine kinase family, is a well-validated target in oncology due to its role in cell cycle progression, apoptosis, and cell proliferation. The following sections detail the inhibitory activity of newly synthesized pyridine compounds and compare their performance against the broad-spectrum kinase inhibitor, Staurosporine.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of the novel pyridine derivatives was assessed against PIM-1 kinase. The half-maximal inhibitory concentration (IC50) values were determined and compared to that of Staurosporine. The results are summarized in the table below.

Compound IDStructureTarget KinaseIC50 (nM)[1]
New Derivative 12 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-morpholinoacetohydrazidePIM-114.3
New Derivative 6 2-(((5-(Allylthio)-1,3,4-oxadiazol-2-yl)methyl)oxy)-4,6-dimethylnicotinonitrilePIM-1>1000
New Derivative 11 Methyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl)hydrazine-1-carboxylatePIM-125.6
New Derivative 13 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-piperidinoacetohydrazidePIM-119.8
Known Inhibitor StaurosporinePIM-116.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PIM-1 Kinase Inhibition Assay

This assay quantifies the inhibitory effect of the test compounds on the enzymatic activity of PIM-1 kinase.

Materials:

  • Recombinant PIM-1 kinase

  • Peptide substrate (e.g., CREBtide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the PIM-1 kinase and its peptide substrate in the assay buffer.

  • Add varying concentrations of the test compounds or Staurosporine to the wells of the 96-well plate. Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using non-linear regression analysis.

Cell Viability Assay (MCF-7 Cell Line)

This assay determines the cytotoxic effect of the synthesized compounds on the human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway

G PIM-1 Signaling Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylates & Inactivates CellCycle Cell Cycle Progression PIM1->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Inhibits New_Derivatives New Pyridine Derivatives New_Derivatives->PIM1 Inhibits Staurosporine Staurosporine Staurosporine->PIM1 Inhibits

Caption: Role of PIM-1 in cell survival and proliferation.

Experimental Workflow

G Kinase Inhibitor Benchmarking Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis Start Start: Pyridine Precursor Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay PIM-1 Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay MCF-7 Cell Viability Assay Purification->Cell_Assay IC50_Calc IC50 Value Calculation Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc Comparison Comparison with Known Inhibitor IC50_Calc->Comparison

Caption: Workflow for benchmarking new kinase inhibitors.

Logical Relationship

G Inhibitor-Target Interaction Logic PIM1 PIM-1 Kinase ATP_Binding_Site ATP Binding Site PIM1->ATP_Binding_Site contains Phosphorylation Substrate Phosphorylation ATP_Binding_Site->Phosphorylation enables Inhibitor New Pyridine Derivatives Inhibitor->ATP_Binding_Site binds to Inhibitor->Phosphorylation blocks Known_Inhibitor Staurosporine Known_Inhibitor->ATP_Binding_Site binds to Known_Inhibitor->Phosphorylation blocks Downstream Downstream Signaling Phosphorylation->Downstream Cell_Proliferation Cell Proliferation Downstream->Cell_Proliferation

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 2-amino-5-chloronicotinate is a valuable building block, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The chlorine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide presents a head-to-head comparison of four prominent cross-coupling methods—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the derivatization of this important scaffold. The comparison is based on available experimental data for the target molecule and structurally related compounds.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and reported yields for the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound and analogous 2-amino-5-halopyridine substrates. It is important to note that direct comparative studies on this compound are limited; therefore, some data is extrapolated from reactions on closely related substrates to provide a representative comparison.

Cross-Coupling Method Coupling Partner Typical Catalyst System Base Solvent Temperature (°C) Reaction Time (h) Reported Yield (%)
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80 - 12012 - 2475 - 95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80 - 1104 - 2470 - 90
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineDMF or THF25 - 1002 - 1265 - 90
Heck Coupling AlkenePd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100 - 14012 - 4850 - 80

Experimental Protocols

Detailed methodologies for each of the four key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki Coupling Protocol

This protocol describes the synthesis of ethyl 2-amino-5-aryl-nicotinate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the synthesis of ethyl 2-amino-5-(substituted-amino)-nicotinate derivatives.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 4-24 hours, with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol details the synthesis of ethyl 2-amino-5-alkynyl-nicotinate derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Triethylamine or Piperidine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound and the solvent.

  • Add the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling Protocol

This protocol describes the synthesis of ethyl 2-amino-5-vinyl-nicotinate derivatives.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene and the degassed solvent.

  • Seal the tube and heat the mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for each cross-coupling method, providing a clear visual representation of the transformation from the starting material to the final product.

Suzuki_Coupling_Workflow start This compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents Suzuki Coupling product Ethyl 2-amino-5-aryl-nicotinate reagents->product

Caption: Workflow for Suzuki Coupling.

Buchwald_Hartwig_Amination_Workflow start This compound reagents Amine, Pd Catalyst, Ligand, Base start->reagents Buchwald-Hartwig Amination product Ethyl 2-amino-5-(amino)-nicotinate reagents->product

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira_Coupling_Workflow start This compound reagents Terminal Alkyne, Pd/Cu Catalyst, Base start->reagents Sonogashira Coupling product Ethyl 2-amino-5-alkynyl-nicotinate reagents->product

Caption: Workflow for Sonogashira Coupling.

Heck_Coupling_Workflow start This compound reagents Alkene, Pd Catalyst, Ligand, Base start->reagents Heck Coupling product Ethyl 2-amino-5-vinyl-nicotinate reagents->product

Caption: Workflow for Heck Coupling.

Concluding Remarks

The choice of cross-coupling methodology for the functionalization of this compound will ultimately depend on the desired final product and the specific functional groups to be introduced. The Suzuki and Buchwald-Hartwig reactions generally offer high yields and broad substrate scope for the introduction of aryl and amino moieties, respectively. The Sonogashira coupling provides an efficient route to alkynylated derivatives, which are versatile intermediates for further transformations. While the Heck reaction can be effective for vinylation, it may require more rigorous optimization of reaction conditions. The information and protocols provided in this guide serve as a valuable starting point for researchers in the design and execution of synthetic strategies targeting novel derivatives of this compound for applications in drug discovery and development.

Safety Operating Guide

Proper Disposal of Ethyl 2-Amino-5-Chloronicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-amino-5-chloronicotinate (CAS No: 169495-51-6), ensuring compliance with safety regulations and minimizing environmental impact.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Proper disposal is not merely a suggestion but a critical component of laboratory safety protocols. Adherence to the following procedures will ensure the safe management of this chemical waste.

Immediate Safety Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact, as the substance is harmful.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."

    • Carefully transfer any unused this compound into this container. If the material is a solid, sweep it up carefully, avoiding dust generation.

    • For spill residues, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance, and then transfer the absorbent material into the designated waste container.

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Decontamination of Empty Containers:

    • Thoroughly rinse the original, now empty, container with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate is also considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.

    • Once decontaminated, the original container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste.

    • Place these materials in a sealed bag or container and then into the main hazardous waste container.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Ensure all labeling and documentation are completed as required by your local and national regulations. The disposal must be carried out at an approved waste disposal plant.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Unused Product B->C Is it unused product? D Contaminated Materials (Gloves, Liners, etc.) B->D Are there contaminated materials? E Empty Containers B->E Are there empty containers? F Collect in Labeled 'Halogenated Organic Waste' Container C->F D->F G Rinse with Appropriate Solvent E->G J Store Waste Container Securely F->J H Collect Rinsate in Waste Container G->H H->F I Dispose of Clean Container as Non-Hazardous Waste H->I K Arrange for Professional Disposal via EHS J->K L Complete Waste Manifest K->L

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling Ethyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-amino-5-chloronicotinate was located. The following guidance is synthesized from SDSs for the closely related compounds: Ethyl 2-aminonicotinate, Ethyl 2-chloronicotinate, and 2-Amino-5-chloropyridine. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for any specific handling protocols.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on data for structurally similar compounds, this compound is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure user safety.

Protection Type Specific Recommendations Standards
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Use proper glove removal technique. Wear a lab coat or other protective clothing.Follow glove manufacturer's specifications and good laboratory practices.[4]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for nuisance exposures. For higher-level protection, use appropriate respirator cartridges.NIOSH P95 or P100, or EU EN 143/149.[3][4]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Personal Preparation:

  • Don all required PPE as detailed in the table above before handling the chemical.

  • Wash hands thoroughly with soap and water before and after handling.[4]

3. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation and inhalation of dust or aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.[2]

4. Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

5. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Do not let the product enter drains.[4]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, national, and international regulations.

1. Chemical Waste:

  • Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[4]

  • Do not dispose of the chemical down the drain.

2. Contaminated Packaging:

  • Dispose of the container as unused product.[4]

  • Do not reuse empty containers.

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Accessibility prep2->prep3 handle1 Weigh/Handle Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Dispose of Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean1->clean3 clean4 Clean Work Area clean2->clean4 clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Chemical Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.